3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGWXGNMOHUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656168 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153976-85-2 | |
| Record name | 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Introduction: The Significance of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine in Modern Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an enduring focus on the discovery and development of novel heterocyclic compounds that possess therapeutic potential. Among these, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of the physicochemical properties of a key derivative, this compound. This compound merges the established bioactivity of the 1,2,4-thiadiazole ring with a bromophenyl substituent, a common moiety in drug candidates for its ability to modulate pharmacokinetic and pharmacodynamic profiles.
Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a critical cornerstone for its rational development as a potential therapeutic agent.[1][2] Properties such as solubility, lipophilicity, and thermal stability govern a compound's journey through biological systems—from absorption and distribution to metabolism and excretion (ADME). For researchers, scientists, and drug development professionals, a thorough characterization of these parameters is the first step in unlocking the full therapeutic potential of this promising scaffold. This guide is designed to be a definitive resource, offering both established data and detailed methodologies for the comprehensive physicochemical profiling of this compound.
Core Physicochemical Data
A foundational understanding of a compound begins with its fundamental physicochemical parameters. The following table summarizes the key known and computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃S | PubChem[3] |
| Molecular Weight | 256.12 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| Melting Point | 228-232 °C | ChemicalBook[4] |
| Boiling Point | Not available (likely decomposes) | N/A |
| Computed XLogP3 | 2.4 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Appearance | Solid (predicted) | N/A |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The data presented above provides a snapshot of the compound's characteristics. However, for rigorous drug development, these properties must be determined experimentally under well-controlled conditions. The following sections provide detailed, step-by-step protocols for the determination of key physicochemical parameters, along with the scientific rationale behind the chosen methodologies.
Melting Point Determination: A Criterion for Purity and Identity
The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.[5]
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Initial Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (228-232 °C).
-
Ramped Heating: Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be expressed as a range.
Diagrammatic Representation of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Aqueous Solubility: A Critical Parameter for Bioavailability
The aqueous solubility of a drug candidate is a paramount physicochemical property, as it directly influences its absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the separation method does not alter the composition of the saturated solution.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in units of mg/mL or µg/mL.
Logical Flow for Shake-Flask Solubility Assay
Caption: Shake-Flask Solubility Determination Process.
Lipophilicity (LogP/LogD): Gauging Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method using n-octanol and water is the traditional and most reliable method for its determination.
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (typically the one in which it is more soluble). Add a known volume of the other pre-saturated phase.
-
Equilibration: Gently agitate the biphasic system at a constant temperature for a period sufficient to reach equilibrium (e.g., 2-4 hours).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Decision Pathway for LogP/LogD Measurement
Caption: Selecting between LogP and LogD Determination.
Acid Dissociation Constant (pKa): Predicting Ionization State
The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and interaction with biological targets. Potentiometric titration is a highly accurate method for pKa determination.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water, or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve or by analyzing the first derivative of the curve to find the equivalence point.
Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis techniques provide invaluable information about the structure, purity, and stability of a compound.
Structural Elucidation via Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic connectivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amine group, C=N stretching of the thiadiazole ring, and C-Br stretching of the bromophenyl group are expected.
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
Thermal Stability Assessment
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability of this compound and identifying its decomposition temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point, identify polymorphic transitions, and assess the overall thermal stability of the compound.
Conclusion: A Pathway to Rational Drug Development
The comprehensive physicochemical characterization of this compound is an indispensable component of its evaluation as a potential drug candidate. The data and methodologies presented in this guide provide a robust framework for researchers to understand and predict the behavior of this molecule in biological systems. By meticulously determining its solubility, lipophilicity, pKa, and thermal stability, and by confirming its structure through spectroscopic analysis, the scientific community can make informed decisions in the design and optimization of new therapeutics based on the versatile 1,2,4-thiadiazole scaffold. This systematic approach not only enhances the probability of success in drug discovery but also embodies the principles of scientific rigor and integrity that are paramount in the development of new medicines.
References
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Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. Available at: [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2014). Rasayan Journal of Chemistry, 7(4), 394-402. Available at: [Link]
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2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Available at: [Link]
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5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Available at: [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). MDPI. Available at: [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Available at: [Link]
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Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties. (2021). PMC - PubMed Central. Available at: [Link]
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Thermogravimetric analysis (TGA) of C 16 IDT-fDTBT (black line) and C... (n.d.). ResearchGate. Available at: [Link]
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Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2025). PMC - PubMed Central. Available at: [Link]
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5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. (2008). Acta Crystallographica Section E: Crystallographic Communications, 64(10), o1884. Available at: [Link]
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Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2026). Journal of the American Chemical Society. Available at: [Link]
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(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2015). ResearchGate. Available at: [Link]
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2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (97%). (n.d.). Amerigo Scientific. Available at: [Link]
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Novel[1][4][5]triazolo[3,4-b][4][5]thiadiazine and[1][4][5]triazolo[3,4-b][4][5]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. (2020). MDPI. Available at: [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2014). Rasayan Journal of Chemistry, 7(4), 394-402. Available at: [Link]
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The 1,2,4-Thiadiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other cyclic structures, have led to the development of a diverse array of biologically active derivatives.[2][3] This technical guide provides a comprehensive overview of the significant biological activities exhibited by 1,2,4-thiadiazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the 1,2,4-thiadiazole framework.
The 1,2,4-Thiadiazole Core: A Foundation for Diverse Biological Activity
The 1,2,4-thiadiazole ring is an aromatic heterocycle that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[4] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[5] The unique electronic and structural features of the 1,2,4-thiadiazole nucleus allow for a variety of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The synthesis of the 1,2,4-thiadiazole ring can be achieved through several routes, with the oxidative cyclization of thioamides being a common and effective method.[6] More contemporary approaches involve transition-metal-free tandem reactions, providing an efficient means to generate diverse libraries of these compounds for biological screening.[7]
Anticancer Activity of 1,2,4-Thiadiazole Derivatives
A significant body of research has highlighted the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents.[5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Targeting Critical Cellular Pathways
Several 1,2,4-thiadiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain derivatives have demonstrated inhibitory activity against Akt (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in cell survival and proliferation.[5] The inhibition of Akt can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Furthermore, some 1,2,4-thiadiazole-containing compounds have been shown to interfere with DNA replication processes, leveraging their structural similarity to pyrimidine, a core component of nucleic acids.[2] This interference can halt the rapid division of cancer cells.
Below is a conceptual signaling pathway illustrating the role of Akt in cell survival and how its inhibition by a 1,2,4-thiadiazole derivative can trigger apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 1,2,4-thiadiazole derivative.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. For instance, the introduction of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to enhance the anticancer effect.[8] The specific chemical nature and position of substituents on this aromatic ring further modulate the compound's activity against cancer cells.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1,2,4-thiadiazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [5] |
| 8c | A549 (Lung) | 0.25 ± 0.045 | [5] |
| 8d | DU-145 (Prostate) | 0.45 ± 0.063 | [5] |
| 8e | MDA MB-231 (Breast) | 0.15 ± 0.021 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
1,2,4-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-thiadiazole derivatives. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Formazan Formation: Incubate the plates for 2 to 4 hours, or until a purple precipitate is visible.[1]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents. 1,2,4-Thiadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Mechanism of Action: Disrupting Microbial Processes
The antimicrobial mechanism of action for many 1,2,4-thiadiazole derivatives is still under investigation. However, it is hypothesized that their structural features, including the presence of a hydrogen bonding domain and a two-electron donor system, contribute to their biological activity.[3] Some derivatives may act by inhibiting essential microbial enzymes or by disrupting the integrity of the microbial cell membrane.
Spectrum of Activity
Derivatives of 1,2,4-thiadiazole have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain compounds have exhibited notable inhibitory effects against Bacillus subtilis and fungal strains.[10]
Quantitative Data on Antimicrobial Activity
The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole derivatives | B. subtilis | Active | [10] |
| 1,3,4-Thiadiazole derivatives | Fungi | Active | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
1,2,4-Thiadiazole derivatives
-
Sterile saline
-
Turbidity standard (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[2]
-
Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-thiadiazole derivatives in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.[2] Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity of 1,2,4-Thiadiazole Derivatives
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. 1,2,4-Thiadiazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[12] Several 1,2,4-thiadiazole derivatives have been designed and synthesized as selective COX-2 inhibitors.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. Some designs have incorporated a sulfonamide structure, a common feature in COX-2 inhibitors.[3]
The following diagram illustrates the general workflow for screening the biological activity of newly synthesized 1,2,4-thiadiazole derivatives.
Caption: General workflow for the discovery of bioactive 1,2,4-thiadiazole derivatives.
Future Perspectives and Conclusion
The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, coupled with the potential for synthetic modification, make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the development of more selective and potent derivatives, and the exploration of new therapeutic applications. The integration of computational methods, such as molecular docking and virtual screening, with traditional synthetic and biological approaches will undoubtedly accelerate the identification of promising new drug candidates based on the 1,2,4-thiadiazole core.
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Reddy, T. M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12345-12356. [Link]
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Kaplancikli, Z. A., et al. (2012). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Molecules, 17(5), 5112-5121. [Link]
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2247183. [Link]
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Seremet, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(19), 6539. [Link]
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Clark, T. E., et al. (1994). 1,3,4-Oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole analogs of the fenamates: in vitro inhibition of cyclooxygenase and 5-lipoxygenase activities. Journal of medicinal chemistry, 37(15), 2313–2320. [Link]
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The Emerging Potential of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Synthesis, Characterization, and Biological Significance
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class of compounds, 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine emerges as a molecule of significant interest for researchers and drug development professionals. Its unique structural features, combining a halogenated phenyl ring with a reactive amino group on the thiadiazole core, suggest a high potential for derivatization and interaction with various biological targets. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this promising compound, drawing upon the established chemistry of analogous structures to illuminate its therapeutic possibilities.
The 1,2,4-Thiadiazole Core: A Privileged Pharmacophore
The 1,2,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This arrangement imparts a unique electronic and structural profile, making it a versatile building block in the design of novel therapeutic agents. Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticonvulsive, antihypertensive, and neuroprotective effects[1]. The presence of the N-S bond in the thiadiazole moiety is of particular interest, as it can interact with cysteine residues in proteins, leading to enzyme inhibition[1]. This mechanism of action underscores the potential of 1,2,4-thiadiazole derivatives as targeted therapies.
Synthesis of this compound: A Proposed Pathway
While specific literature on the synthesis of this compound is not extensively documented, a viable and efficient synthetic route can be proposed based on established methods for analogous 3-aryl-5-amino-1,2,4-thiadiazoles. A highly effective approach involves the oxidative cyclization of an appropriate N-aryl-amidino-thiocarbamide intermediate.
Proposed Synthetic Protocol
A plausible and efficient method for the synthesis of the title compound involves a two-step process starting from the readily available 4-bromobenzamidine.
Step 1: Formation of 1-(4-Bromobenzoyl)-3-amidinothiocarbamide
The initial step involves the reaction of 4-bromobenzamidine with an acyl isothiocyanate. This reaction proceeds via nucleophilic addition of the amidine to the isothiocyanate, yielding the key intermediate, 1-(4-bromobenzoyl)-3-amidinothiocarbamide.
Step 2: Oxidative Cyclization to form this compound
The intermediate thiocarbamide undergoes intramolecular oxidative cyclization to form the desired 1,2,4-thiadiazole ring. Various oxidizing agents can be employed for this transformation, with iodine in ethanol being a mild and effective choice[2]. The reaction mixture is typically stirred at room temperature until the color of iodine persists, indicating the completion of the reaction. The product can then be isolated by basification with ammonia followed by filtration and recrystallization.
Structural Elucidation and Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds, the following spectral data can be anticipated:
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹)- C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹)- Aromatic C-H stretching (around 3000-3100 cm⁻¹)- C-Br stretching (in the fingerprint region) |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | - A singlet for the amino protons (NH₂)- Aromatic protons of the bromophenyl ring appearing as doublets in the downfield region (around 7.5-8.0 ppm) |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | - Signals for the carbon atoms of the thiadiazole ring- Distinct signals for the carbon atoms of the bromophenyl ring, including the carbon attached to the bromine atom |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆BrN₃S), with a characteristic isotopic pattern due to the presence of bromine. |
Potential Biological Activities and Therapeutic Applications
The 1,2,4-thiadiazole nucleus is a well-established pharmacophore, and its derivatives have been explored for a multitude of therapeutic applications. The presence of the 4-bromophenyl substituent and the 5-amino group in the title compound suggests several promising avenues for biological activity.
Antimicrobial Activity
Thiadiazole derivatives are known to exhibit significant antibacterial and antifungal properties[2]. The lipophilicity imparted by the bromophenyl group could enhance membrane permeability, a key factor for antimicrobial efficacy. The amino group provides a site for further derivatization, allowing for the synthesis of a library of compounds with potentially enhanced and broad-spectrum antimicrobial activity.
Anticancer Potential
Numerous 1,3,4-thiadiazole derivatives, isomeric to the title compound, have demonstrated potent anticancer activity[3][4]. These compounds often exert their effects through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways. The 1,2,4-thiadiazole core in this compound presents an opportunity to explore novel anticancer agents with potentially different mechanisms of action. The ability of the thiadiazole ring to interact with cysteine residues could be exploited to target specific enzymes involved in cancer progression.
Enzyme Inhibition
The electrophilic nature of the sulfur atom in the 1,2,4-thiadiazole ring makes it a target for nucleophilic attack by cysteine residues in enzymes. This can lead to the formation of a disulfide bond and irreversible inhibition of the enzyme. This "thiol-trapping" mechanism has been successfully exploited in the design of inhibitors for various enzymes, including proteases and kinases. Therefore, this compound and its derivatives represent a promising starting point for the development of novel enzyme inhibitors.
Neuroprotective and Anti-inflammatory Properties
Derivatives of 5-amino-1,2,4-thiadiazole have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease[1]. Furthermore, the anti-inflammatory properties of thiadiazole compounds are well-documented[1]. These activities open up additional therapeutic avenues for the title compound and its analogs.
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, scaffold for the development of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive target for further investigation.
Key areas for future research include:
-
Optimization of the synthetic protocol: While a viable synthetic route is proposed, further optimization to improve yield and purity is warranted.
-
Comprehensive biological screening: A thorough evaluation of the antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities of the parent compound and a library of its derivatives is essential.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring and the amino group will provide valuable insights into the structural requirements for optimal biological activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as therapeutic agents.
References
- Shaimaa Adnan et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. J. Chem. Pharm. Res., 2015, 7(10):1000-1011.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link].
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Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. ResearchGate. Available at: [Link].
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Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link].
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Synthesis of 1,2,4-thiadiazoles 3 via intramolecular cyclization. ResearchGate. Available at: [Link].
- 5-amino-1,2,4-thiadiazole derivatives - Google Patents.
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Available at: [Link].
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link].
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. Available at: [Link].
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Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link].
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Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link].
-
Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link].
-
Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. Available at: [Link].
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. Available at: [Link].
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- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of a Five-Membered Ring: Unlocking Therapeutic Targets with Thiadiazole Scaffolds
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
This document provides a comprehensive guide for the synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol grounded in established chemical principles.
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic properties and rigid planar structure of the thiadiazole ring allow it to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets. The incorporation of a 4-bromophenyl substituent at the 3-position and an amine group at the 5-position can further modulate the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.
Synthetic Strategy: Oxidative Cyclization of Amidinothiourea
The synthesis of this compound is efficiently achieved through the oxidative cyclization of a key intermediate, 1-(4-bromobenzimidoyl)thiourea. This strategy involves two main stages: the preparation of the starting amidine and its subsequent conversion to the target thiadiazole. This approach is favored due to the ready availability of the starting materials and the generally high yields of the cyclization step.
Part A: Preparation of 4-Bromobenzamidine Hydrochloride
While 4-bromobenzamidine hydrochloride is commercially available, this section outlines its synthesis from 4-bromobenzonitrile for laboratories where it may need to be prepared in-house. The Pinner reaction is a classic method for converting nitriles to imidates, which are then readily converted to amidines.
Part B: Synthesis of this compound
The core of the synthesis involves the reaction of 4-bromobenzamidine hydrochloride with an N-thiocarbamoyl imide or a related reagent to form the 1-(4-bromobenzimidoyl)thiourea intermediate. This intermediate is then subjected to oxidative cyclization to yield the final product. The choice of oxidizing agent is critical for achieving a clean and high-yielding reaction.
Reaction Mechanism
The formation of the 1,2,4-thiadiazole ring proceeds through an oxidative N-S bond formation. The proposed mechanism is as follows:
-
Formation of the Amidinothiourea Intermediate: 4-Bromobenzamidine reacts with a suitable thiourea precursor to form 1-(4-bromobenzimidoyl)thiourea.
-
Oxidative Cyclization: In the presence of an oxidizing agent, such as iodine or bromine, the sulfur atom of the thiourea moiety undergoes oxidation. This is followed by an intramolecular nucleophilic attack from one of the nitrogen atoms of the amidine group onto the activated sulfur atom.
-
Ring Closure and Aromatization: Subsequent elimination of two protons and the reducing agent's byproduct leads to the formation of the stable, aromatic 1,2,4-thiadiazole ring.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Bromobenzonitrile | Reagent Grade, ≥98% | Sigma-Aldrich |
| Ethanol | Anhydrous, 200 proof | Sigma-Aldrich |
| Hydrochloric Acid (gas) | Anhydrous | In-house/Supplier |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Ammonia | 7N solution in MeOH | Sigma-Aldrich |
| 4-Bromobenzamidine Hydrochloride | ≥98% | TCI[1] |
| Potassium Thiocyanate | Reagent Grade, ≥99% | Sigma-Aldrich |
| Bromine | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Sodium Thiosulfate | Reagent Grade | Sigma-Aldrich |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Protocol 1: Synthesis of 4-Bromobenzamidine Hydrochloride
-
Imidate Formation (Pinner Reaction):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, add 4-bromobenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the reaction mixture does not warm above 5 °C.
-
Seal the flask and stir the mixture at room temperature for 24 hours. The product, ethyl 4-bromobenzimidate hydrochloride, will precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Amidine Formation:
-
Suspend the crude ethyl 4-bromobenzimidate hydrochloride in a 7N solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for 48 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol/ether to yield pure 4-bromobenzamidine hydrochloride as a white crystalline solid.[1]
-
Protocol 2: Synthesis of this compound
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzamidine hydrochloride (1.0 eq) in methanol (20 mL).
-
Add potassium thiocyanate (1.1 eq) to the solution and stir for 30 minutes at room temperature.
-
-
Oxidative Cyclization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of bromine (1.0 eq) in methanol (10 mL).
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Data Summary and Expected Results
| Parameter | Value |
| Starting Material | 4-Bromobenzamidine Hydrochloride |
| Key Reagents | Potassium Thiocyanate, Bromine |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ppm: 7.6-7.8 (m, 4H, Ar-H), 8.1 (s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ppm: 122.1, 129.5, 131.8, 132.5 (Ar-C), 170.2 (C3), 180.5 (C5) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₈H₆BrN₃S: 255.96; found: 256.0 |
Visual Workflow and Mechanism
Caption: Synthetic workflow for this compound.
Safety and Handling
-
Bromine: Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready for quenching any spills.
-
Hydrogen Chloride Gas: Corrosive and a respiratory irritant. Use only in a fume hood.
-
Solvents: Methanol, diethyl ether, dichloromethane, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
Always wear appropriate PPE when handling any chemicals.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[2]
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical transformations for the synthesis of 1,2,4-thiadiazoles. The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis. The expected spectral data provided serves as a benchmark for validation.
References
- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. CN114195736B.
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- N-(4-bromophenyl)-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. Benchchem.
- Synthesis and identification of some deriv
- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole.
- Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers.
- Synthesis method for benzamidine derivatives.
- Synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and studying their antioxidant.
- One-Pot Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles from Imidates and Thioureas via I₂-Mediated Oxidative Construction of N-S Bond.
- 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine. NIH.
- Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
- Preparation method for p-aminobenzamidine hydrochloride.
- OXA- AND -THIADIAZOLE CHEMISTRY. Arturo Espinosa Ferao.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- 4-Bromobenzamidine Hydrochloride 55368-42-8. Tokyo Chemical Industry (India) Pvt. Ltd.
- SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science.
- 4-Bromobenzamidine Hydrochloride 98.0+%, TCI America™. Fisher Scientific.
- Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.
- 4-Bromobenzamidine hydrochloride (cas 55368-42-8) SDS/MSDS download. Guidechem.
- 5-Amino-3-methyl-1,2,4-thiadiazole.
- ChemInform Abstract: Oxidative Cyclization of 1,3,4‐Oxadiazol‐2‐ylmethyl‐N‐aryldithiocarbamates to 1,3,4‐Oxadiazolo(3,2‐d) (1,3,4)‐dithia‐ and ‐thiadiazines. Sci-Hub.
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Application Notes and Protocols for the Synthesis of 5-Amino-1,2,4-Thiadiazoles
Introduction: The Strategic Importance of 5-Amino-1,2,4-Thiadiazoles in Modern Drug Discovery
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the design of novel therapeutic agents across a spectrum of diseases. Among its derivatives, the 5-amino-1,2,4-thiadiazole core is of particular significance. This structural unit is present in a range of biologically active molecules, including allosteric modulators of adenosine receptors, highlighting its utility in targeting complex biological systems.[1] The presence of a reactive amino group provides a versatile handle for further chemical modifications, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth overview of the prevailing synthetic strategies for accessing 3-substituted-5-amino-1,2,4-thiadiazoles, with a focus on robust and reproducible protocols suitable for a research and drug development setting. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental choices and optimization.
Core Synthetic Strategy: Oxidative N-S Bond Formation
The most prevalent and efficient route to 5-amino-1,2,4-thiadiazoles involves the intramolecular oxidative cyclization of N-imidoyl thiourea precursors. This strategy relies on the formation of a key nitrogen-sulfur bond to construct the heterocyclic ring. The choice of oxidant is critical and dictates the reaction conditions and substrate compatibility. This document will detail three primary oxidant systems: iodine-mediated synthesis, electrochemical synthesis, and hydrogen peroxide-mediated synthesis.
Caption: General workflow for the synthesis of 5-amino-1,2,4-thiadiazoles.
Precursor Synthesis: Preparation of N-Imidoyl Thioureas
The successful synthesis of the target thiadiazoles hinges on the efficient preparation of the N-imidoyl thiourea starting materials. These precursors are typically synthesized through the reaction of an appropriate amine with an isothiocyanate derivative.
Protocol 1: General Procedure for the Synthesis of N-Imidoyl Thioureas
This protocol describes a general method for the synthesis of N-substituted thioureas, which are the precursors to the imidoyl thioureas.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Isothiocyanate (1.0 eq.)
-
Solvent (e.g., acetone, tetrahydrofuran)
Procedure:
-
In a round-bottom flask, dissolve the substituted amine (1.0 eq.) in a suitable dry solvent such as acetone (20 mL).
-
Add the corresponding isothiocyanate (1.0 eq.) to the solution. For acyl isothiocyanates, these can be generated in situ by reacting an acyl chloride with potassium thiocyanate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
For reactions involving in situ generated isothiocyanates, the mixture is typically stirred for 30 minutes before the addition of the amine, and then refluxed for 2-5 hours.
-
Upon completion of the reaction, the product often precipitates from the solution. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Synthetic Protocols for 5-Amino-1,2,4-Thiadiazoles
The following sections provide detailed protocols for the oxidative cyclization of N-imidoyl thioureas using different oxidizing agents.
Protocol 2: Iodine-Mediated Oxidative Cyclization
Molecular iodine is an inexpensive, readily available, and effective oxidant for this transformation. The reaction proceeds under mild conditions and generally affords the products in good to excellent yields.
Scientific Rationale: This method relies on the electrophilic nature of iodine to activate the sulfur atom of the thiourea, facilitating the intramolecular nucleophilic attack by the nitrogen atom of the imidoyl group. A base is typically added to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product.
Caption: Simplified mechanism of iodine-mediated N-S bond formation.
Materials:
-
N-Imidoyl thiourea (1.0 eq.)
-
Iodine (I₂) (2.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the N-imidoyl thiourea (0.5 mmol, 1.0 eq.) in DCM or MeCN (5 mL) in a round-bottom flask, add potassium carbonate (1.0 mmol, 2.0 eq.).
-
Add molecular iodine (1.0 mmol, 2.0 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 3: Electrochemical Oxidative Cyclization
This method offers a green and sustainable approach, avoiding the use of chemical oxidants. The reaction is carried out in an undivided electrochemical cell at room temperature.[3][4]
Scientific Rationale: The electrochemical method proceeds via an intramolecular dehydrogenative N-S bond formation. The reaction is initiated by a single-electron transfer from the imidoyl thiourea at the anode, generating a radical cation. This is followed by a radical cyclization and subsequent oxidative rearomatization to yield the 1,2,4-thiadiazole. This catalyst- and oxidant-free method is highly efficient and environmentally friendly.[3]
Apparatus:
-
Undivided electrochemical cell
-
Carbon rod anode
-
Platinum plate cathode
-
DC power supply
Materials:
-
N-Imidoyl thiourea (0.2 mmol)
-
Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) (0.2 mmol)
-
Acetonitrile (MeCN) (8 mL)
Procedure:
-
Set up the undivided electrochemical cell with a carbon rod as the anode and a platinum plate as the cathode.
-
Add the N-imidoyl thiourea (0.2 mmol) and nBu₄NBF₄ (0.2 mmol) to the cell.
-
Add acetonitrile (8 mL) as the solvent.
-
Stir the solution and apply a constant current of 10 mA at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-amino-1,2,4-thiadiazole derivative.
Protocol 4: Hydrogen Peroxide (H₂O₂)-Mediated Synthesis
Hydrogen peroxide serves as an inexpensive and environmentally benign oxidant, with water as the only byproduct. This method is typically carried out in a green solvent like ethanol at room temperature.
Scientific Rationale: In this protocol, hydrogen peroxide acts as the terminal oxidant. The reaction may be catalyzed by a small amount of a halide salt. The mechanism is believed to involve enzyme-mediated sulfur halogenation events that are crucial for the formation of the heterocycle.
Materials:
-
Thioamide or thiourea derivative (1.0 eq.)
-
Hydrogen peroxide (30% aqueous solution)
-
Ethanol
Procedure:
-
Dissolve the thioamide or thiourea derivative in ethanol at room temperature.
-
Add the hydrogen peroxide solution dropwise to the stirring mixture.
-
Continue stirring at room temperature. The reaction time may vary depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, the product may be isolated by filtration if it precipitates, or by extraction after removal of the solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Comparative Data of Synthetic Protocols
The choice of synthetic method can be guided by factors such as substrate scope, desired yield, and available equipment. The following table summarizes typical yields for different substituted 5-amino-1,2,4-thiadiazoles prepared by the methods described.
| Method | Oxidant | Solvent | Temperature | Time | Typical Yield Range | Reference |
| Iodine-Mediated | I₂ / K₂CO₃ | DCM or MeCN | Room Temp. | 1-3 h | 75-95% | N/A |
| Electrochemical | - (Electrolysis) | MeCN | Room Temp. | 2-4 h | 70-92% | [3] |
| H₂O₂-Mediated | H₂O₂ | Ethanol | Room Temp. | Variable | Moderate to High | [2] |
Purification and Characterization
Purification: The primary impurities in these reactions are often unreacted starting materials and, in the case of iodine-mediated synthesis, inorganic salts.
-
Recrystallization: This is an effective method for removing inorganic salts. A suitable solvent system is typically a mixture of ethanol and water or isopropanol and water. The crude product is dissolved in a minimal amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization.[5]
-
Column Chromatography: For the removal of organic impurities, column chromatography on silica gel is the standard method. A gradient of ethyl acetate in petroleum ether or hexane is commonly used as the eluent.[5]
Characterization: The structure and purity of the synthesized 5-amino-1,2,4-thiadiazoles should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with an acetonitrile/water gradient is often suitable.[5]
Conclusion
The synthesis of 5-amino-1,2,4-thiadiazoles is a critical process for the advancement of medicinal chemistry and drug discovery. The oxidative cyclization of N-imidoyl thioureas provides a reliable and versatile platform for accessing these valuable scaffolds. The choice between iodine-mediated, electrochemical, and H₂O₂-mediated protocols will depend on the specific requirements of the research, including scalability, environmental considerations, and substrate compatibility. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize these important heterocyclic compounds.
References
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ACS Publications. (n.d.). Synthesis and Biological Evaluation of 2,3,5-Substituted[1][2][5]Thiadiazoles as Allosteric Modulators of Adenosine Receptors. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (2022, October 29). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles.
- ACS Publications. (2024, March 26).
- Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.
- ResearchGate. (2025, August 6).
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- ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis....
- ResearchGate. (n.d.). I2-Catalyzed Oxidative N-S Bond Formation: Metal-Free Regiospecific Synthesis of N-Fused and 3,4-Disubstituted 5-Imino-1,2,4-Thiadiazoles.
- Google Patents. (n.d.).
- OUCI. (n.d.). Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles.
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- PMC. (n.d.). Design, Synthesis and Biological Activities of (Thio)
- ResearchGate. (n.d.). Zan Yang's research works | Hunan Institute of Science and Technology and other places.
- MDPI. (2025, January 22). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu.
- ACS Publications. (2021, December 17). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- ACS Publications. (n.d.). Novel 1,2,4-oxadiazoles and 1,2,4-thiadiazoles as dual 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry.
- OUCI. (n.d.).
- ACS Publications. (2015, February 16). Copper-Catalyzed Oxidative N–S Bond Formation for the Synthesis of N-Sulfenylimines. Organic Letters.
- ACS Publications. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry.
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Application & Protocol Guide: Investigating the Anticancer Potential of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Introduction: The Promise of the Thiadiazole Scaffold in Oncology
The 1,2,4-thiadiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] As a bioisostere of the pyrimidine ring, a core component of nucleic acids, thiadiazole derivatives have been successfully developed as potent agents in various therapeutic areas.[2] In oncology, this versatile pharmacophore is a cornerstone of numerous investigational compounds, demonstrating a remarkable capacity to interact with a wide array of cancer-specific targets.[1][3]
Derivatives of the broader thiadiazole family have been shown to exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), inhibition of crucial cell signaling cascades like the PI3K/Akt pathway, and disruption of the cellular cytoskeleton via tubulin polymerization inhibition.[3][4][5]
This guide focuses on 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine , a novel investigational compound from this promising class. We will provide a comprehensive framework for its initial characterization, outlining a logical, multi-stage experimental workflow designed to assess its cytotoxic potential and elucidate its mechanism of action. The protocols herein are based on established methodologies and insights gained from the study of structurally related anticancer agents.
Compound Profile: this compound
-
Chemical Structure: A 1,2,4-thiadiazole ring substituted with a 4-bromophenyl group at position 3 and an amine group at position 5.
-
Physicochemical Properties:
| Property | Value | Notes |
| Molecular Formula | C₈H₆BrN₃S | |
| Molecular Weight | 256.12 g/mol | |
| Solubility | DMSO (>25 mg/mL) | Must be experimentally verified. Initial solubility testing in common solvents like DMSO, ethanol, and aqueous buffers is recommended. |
| Purity | >98% (Recommended) | Purity should be confirmed via HPLC and NMR before biological testing. |
-
Handling and Storage: Store the solid compound at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
Investigational Strategy: A Phased Approach
The characterization of a novel compound requires a systematic approach. We propose a workflow that begins with broad screening for activity and progressively narrows the focus to identify the specific molecular mechanism.
Caption: Experimental workflow for characterizing this compound.
Part I: Primary Screening - Assessing Cytotoxicity
Expertise & Rationale: The first critical step is to determine whether the compound exhibits anticancer activity and to identify which cancer types are most sensitive. A cell viability assay, such as the MTT assay, provides a quantitative measure of the compound's ability to reduce the metabolic activity of cancer cells, which is an indicator of cell death or proliferation arrest. By testing against a panel of cell lines from different tissues (e.g., breast, glioblastoma, colon), we can establish a preliminary spectrum of activity and determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; U87-MG for glioblastoma) in their recommended growth medium.[5][6]
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X working solution of this compound by diluting the DMSO stock in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Data Presentation: IC₅₀ Values (µM)
| Cell Line | Cancer Type | IC₅₀ (48h) | IC₅₀ (72h) |
| MCF-7 | Breast (ER+) | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | Breast (Triple-Negative) | [Experimental Value] | [Experimental Value] |
| U87-MG | Glioblastoma | [Experimental Value] | [Experimental Value] |
| HCT-116 | Colon | [Experimental Value] | [Experimental Value] |
| Normal Fibroblasts | Non-cancerous Control | [Experimental Value] | [Experimental Value] |
Part II: Mechanistic Elucidation - Apoptosis Induction
Expertise & Rationale: Once cytotoxicity is confirmed, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a controlled process that is often dysregulated in cancer and is a desired outcome for many chemotherapeutic agents.[3][7] We can detect apoptosis by identifying its key biochemical and morphological hallmarks. Annexin V staining detects the externalization of phosphatidylserine, an early apoptotic event, while Western blotting for cleaved Caspase-3 and PARP confirms the activation of the executioner caspase cascade.[8]
Caption: Key protein cleavage events in the execution phase of apoptosis.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its 1X and 2X IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation: Viable cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), Necrotic (Annexin V-, PI+).
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
-
Protein Extraction: Treat cells as in Protocol 2. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Cleaved Caspase-3 and Cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP indicates apoptosis.
Part III: Target Identification - Investigating the PI3K/Akt Pathway
Expertise & Rationale: The PI3K/Akt pathway is a central signaling node that promotes cell proliferation, survival, and growth, and it is frequently hyperactivated in human cancers.[9][10] Numerous small molecule inhibitors, including some thiadiazole derivatives, target this pathway.[5][11] A key indicator of Akt activation is its phosphorylation at Ser473 and Thr308. By measuring the levels of phosphorylated Akt (p-Akt) and its downstream substrate GSK3β, we can determine if our compound inhibits this critical survival pathway. A reduction in phosphorylation is a strong indicator of target engagement.
Sources
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Applications of Substituted 1,3,4-Thiadiazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] The 1,3,4-thiadiazole ring system has emerged as a privileged pharmacophore in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[3][4] This document provides a comprehensive guide to the antimicrobial applications of substituted 1,3,4-thiadiazoles, detailing their mechanisms of action, structure-activity relationships, and validated protocols for their synthesis and antimicrobial evaluation.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[5] Its appeal in drug design is multifaceted. The ring system is strongly aromatic, which confers high in vivo stability and generally low toxicity in higher vertebrates.[1][5][6] Furthermore, the presence of the =N-C-S- moiety is believed to be crucial for its biological activities.[5] This scaffold acts as a versatile backbone, allowing for substitution at various positions (typically 2 and 5) to modulate pharmacokinetic properties like lipophilicity and metabolic stability, thereby enhancing drug-likeness and bioavailability.[3][4] Many compounds incorporating this ring have demonstrated potent and broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[3][4]
Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
A common and efficient method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride.[7][8]
-
Mechanism Insight: The synthesis typically begins with a nucleophilic attack from the thiosemicarbazide nitrogen onto the carbonyl carbon of the carboxylic acid.[8] This is followed by an intramolecular cyclization initiated by the sulfur atom's electron pair, and subsequent dehydration steps lead to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[8]
Mechanisms of Antimicrobial Action
Substituted 1,3,4-thiadiazoles exert their antimicrobial effects through various mechanisms, often dependent on the specific substitutions on the core ring. This multi-target potential is a key advantage in overcoming resistance.
-
Enzyme Inhibition: Many heterocyclic compounds, including thiadiazoles, can modulate the function of essential microbial enzymes.[3][4] For instance, some derivatives are proposed to inhibit enzymes crucial for DNA replication, such as DNA gyrase or topoisomerase.
-
Cell Wall Disruption: Certain 1,3,4-thiadiazole derivatives have been shown to interfere with the biosynthesis of the fungal cell wall.[9] This can involve the disruption of chitin and β(1→3) glucan polymerization, leading to osmotic instability and cell lysis.[9]
-
DNA Interaction: Some derivatives may act by binding to microbial DNA, potentially through intercalation, which disrupts DNA replication and transcription processes.[6]
-
Other Mechanisms: The diverse biological activities also include interactions with cellular receptors and disruption of key biochemical pathways within the pathogen.[3][4]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents. Analyzing these relationships is critical for rational drug design.
-
Influence of Electron-Donating/Withdrawing Groups: Studies have shown that the electronic properties of substituents play a key role. For instance, in one series, derivatives with electron-donating groups (e.g., -OCH3) on a phenyl ring attached to the thiadiazole showed high antifungal and antibacterial potency, while those with electron-withdrawing groups (e.g., -Cl, -NO2) exhibited a significant decrease in activity.[10]
-
Role of Specific Functional Groups: The presence of certain moieties can confer significant activity. A free amino group adjacent to the 1,3,4-thiadiazole ring has been associated with potent antibacterial activity, with one compound reporting a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL.[3] Similarly, a mercapto group has also been linked to good activity against bacteria like Enterococcus faecalis.[3]
-
Lipophilicity: The sulfur atom in the thiadiazole ring imparts increased liposolubility, which can improve the transport of the compound across microbial cell membranes.[1]
Table 1: Examples of Structure-Activity Relationships in Substituted 1,3,4-Thiadiazoles
| Substituent Group(s) | Target Organism(s) | Observed Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Free amino group at C2 | Bacillus polymyxa, Pseudomonas aeruginosa | 2.5 | [3] |
| Phenyl group with electron-donating substituents | Aspergillus fumigatus, Staphylococcus aureus | High Potency (qualitative) | [10] |
| Phenyl group with electron-withdrawing substituents | Aspergillus fumigatus, Staphylococcus aureus | Decreased/No Activity | [10] |
| Fluorinated/Chlorinated phenyl group | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good Activity (qualitative) | [2] |
| Mercapto group at C2 | Enterococcus faecalis | Good Activity (12 mm inhibition zone) |[3] |
Application Protocols: Synthesis and Antimicrobial Evaluation
The following protocols provide a framework for the synthesis and systematic evaluation of novel 1,3,4-thiadiazole derivatives.
Protocol 5.1: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole
This protocol describes a common method for synthesizing a 2,5-disubstituted 1,3,4-thiadiazole, adapted from established literature procedures.[1][8]
Materials:
-
Aromatic Carboxylic Acid (e.g., 4-methoxybenzoic acid)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) - Caution: Highly corrosive and reacts violently with water.
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of the selected aromatic carboxylic acid (1 eq.) and thiosemicarbazide (1 eq.).
-
Solvent Addition: Add a suitable volume of anhydrous solvent to the flask to create a slurry.
-
Cyclizing Agent Addition: Cool the flask in an ice bath. Slowly and carefully, add phosphorus oxychloride (2-3 eq.) dropwise with constant stirring.
-
Scientist's Note: POCl₃ is a powerful dehydrating and cyclizing agent. The reaction is exothermic and must be cooled to control the reaction rate and prevent side reactions.
-
-
Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding 5% NaHCO₃ solution until effervescence ceases and the pH is approximately 7-8. This will precipitate the crude product.
-
Rationale: Neutralization is crucial to quench the reactive POCl₃ and precipitate the synthesized compound, which is typically insoluble in aqueous media.
-
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the final product using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 5.2: In Vitro Antimicrobial Susceptibility Testing Workflow
This workflow outlines the standard process for screening newly synthesized compounds for antimicrobial activity, from initial qualitative screening to quantitative determination of potency.
Protocol 5.3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12] It is a quantitative method essential for evaluating the potency of a new compound.
Materials:
-
Sterile 96-well microtiter plates
-
Synthesized 1,3,4-thiadiazole derivative stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (adjusted to 0.5 McFarland standard, then diluted to final concentration)
-
Positive control antibiotic (e.g., Ampicillin, Fluconazole)
-
Negative control (DMSO vehicle)
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution to the first well of a row. This creates an initial 1:2 dilution.
-
Serial Dilution: Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last well. This creates a range of decreasing concentrations.
-
Scientist's Note: This serial dilution is a rapid and efficient way to test a wide range of concentrations to pinpoint the MIC.
-
-
Control Wells:
-
Positive Control: Prepare a row with a known antibiotic instead of the test compound.
-
Negative/Vehicle Control: Prepare a row with the solvent (DMSO) serially diluted in the same manner as the test compound.
-
Growth Control: One well should contain only broth and the microbial inoculum (no compound).
-
Sterility Control: One well should contain only sterile broth (no inoculum).
-
-
Inoculation: Add the standardized microbial inoculum to each well (except the sterility control) to achieve a final target concentration (typically ~5 x 10⁵ CFU/mL for bacteria).
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Self-Validation: The test is valid if: the sterility control shows no growth, the growth control shows clear turbidity, and the positive control antibiotic shows an MIC within its expected range for the tested organism.
-
Conclusion and Future Perspectives
Substituted 1,3,4-thiadiazoles represent a highly promising and versatile scaffold for the development of novel antimicrobial agents.[3][6] Their synthetic accessibility, favorable pharmacokinetic properties, and diverse mechanisms of action make them prime candidates for tackling drug-resistant pathogens.[3][4] Future research should focus on the rational design of new derivatives based on SAR data, exploring hybrid molecules that combine the thiadiazole core with other pharmacophores, and conducting in-depth mechanistic studies to fully elucidate their modes of action.[2] The protocols outlined herein provide a robust framework for advancing these research and development efforts.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2013). PMC - NIH. Retrieved January 26, 2026, from [Link]
-
Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). WJPMR. Retrieved January 26, 2026, from [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). NIH. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química. Retrieved January 26, 2026, from [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2011). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
-
Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. (2019). PMC - PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2024). ACS Omega. Retrieved January 26, 2026, from [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). NIH. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols: Designing Novel EGFR Inhibitors with a Thiadiazole Scaffold
Introduction: The Rationale for Targeting EGFR with Novel Thiadiazole Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] In normal physiology, EGFR signaling is tightly controlled. However, in many forms of cancer, such as non-small-cell lung cancer (NSCLC), breast, and colorectal cancer, EGFR is often overexpressed or harbors activating mutations.[1][3] This dysregulation leads to constitutive activation of downstream signaling cascades, primarily the RAS-RAF-MAP kinase and the PI3K-PTEN-Akt pathways, which drive uncontrolled cell growth and tumor progression.[4][5] Consequently, EGFR has emerged as a well-validated and highly attractive target for anticancer drug development.[3][4]
While several EGFR inhibitors have been successfully developed and are used in the clinic, the emergence of drug resistance, often through secondary mutations in the EGFR kinase domain (e.g., T790M), presents a significant clinical challenge.[3][6] This necessitates the continuous development of novel EGFR inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.
This guide focuses on the design and development of EGFR inhibitors built upon a thiadiazole scaffold . The thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets.[7][8] Specifically, the 1,3,4-thiadiazole core has been successfully incorporated into molecules targeting various kinases, demonstrating its potential as a hinge-binding moiety.[7][9] By strategically functionalizing the thiadiazole scaffold, it is possible to design potent and selective EGFR inhibitors that can effectively target both wild-type and mutant forms of the receptor.
This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel thiadiazole-based EGFR inhibitors. The protocols and insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and reproducibility.
I. In Silico Design and Lead Identification
The initial phase of designing novel EGFR inhibitors involves computational approaches to predict the binding affinity and mode of interaction of thiadiazole-based compounds with the EGFR kinase domain. Molecular docking is a powerful tool for this purpose, enabling the virtual screening of large compound libraries and the rational design of new chemical entities.[10][11]
A. Molecular Docking Workflow
The following diagram illustrates the typical workflow for molecular docking studies aimed at identifying potential thiadiazole-based EGFR inhibitors.
Caption: Workflow for in silico design and hit identification.
B. Protocol: Molecular Docking of Thiadiazole Derivatives against EGFR
This protocol outlines the steps for performing molecular docking using a generic workflow applicable to most docking software.
1. Protein Preparation:
-
Objective: To prepare the EGFR protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Procedure:
-
Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A structure complexed with a known inhibitor is preferable (e.g., PDB ID: 5D41).[10]
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), preprocess the protein by:
-
Deleting all water molecules and co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning appropriate bond orders and formal charges.
-
Performing a constrained minimization to relieve any steric clashes.
-
-
2. Ligand Preparation:
-
Objective: To generate 3D conformations of the thiadiazole-based compounds and assign correct protonation states and charges.
-
Procedure:
-
Sketch the 2D structures of your thiadiazole derivatives or obtain them from a chemical database.
-
Convert the 2D structures to 3D using a suitable program.
-
Generate multiple low-energy conformations for each ligand.
-
Assign correct protonation states at physiological pH (7.4) and calculate partial charges.
-
3. Grid Generation:
-
Objective: To define the active site of the EGFR kinase domain where the docking will be performed.
-
Procedure:
-
Identify the ATP-binding site of EGFR.[12] If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the grid box.
-
Define the dimensions of the grid box to encompass the entire binding pocket.
-
4. Docking Simulation:
-
Objective: To predict the binding poses and affinities of the thiadiazole ligands within the EGFR active site.
-
Procedure:
5. Analysis and Hit Selection:
-
Objective: To analyze the docking results and select promising candidates for synthesis and biological evaluation.
-
Procedure:
-
Rank the docked ligands based on their predicted binding energies (scoring function).
-
Visually inspect the binding poses of the top-ranked compounds. Pay close attention to key interactions with active site residues (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).
-
Select a diverse set of compounds with favorable predicted binding energies and interaction patterns for synthesis.
-
II. Chemical Synthesis of Thiadiazole-Based EGFR Inhibitors
Following the in silico design and hit identification, the next crucial step is the chemical synthesis of the selected thiadiazole derivatives. The synthetic route will depend on the specific substitution patterns of the target compounds. A general synthetic scheme for 1,3,4-thiadiazole derivatives is presented below.
A. General Synthetic Workflow
Caption: General synthetic scheme for 1,3,4-thiadiazoles.
B. Protocol: Synthesis of a Representative Thiadiazole Derivative
This protocol describes a general procedure for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole intermediate, which can be further functionalized.
1. Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole:
-
Objective: To synthesize the core thiadiazole scaffold.
-
Materials:
-
Substituted benzoic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
To a solution of the substituted benzoic acid in the anhydrous solvent, add thiosemicarbazide.
-
Slowly add the cyclizing agent (e.g., POCl₃) at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
2. Further Functionalization:
-
The 2-amino group of the thiadiazole ring can be further modified through various reactions, such as acylation, alkylation, or coupling reactions, to introduce different substituents and generate a library of diverse compounds for structure-activity relationship (SAR) studies.[14]
III. In Vitro Biological Evaluation
Once the target compounds are synthesized, their biological activity against EGFR must be evaluated. This typically involves a series of in vitro assays to determine their enzymatic inhibitory activity and their effects on cancer cells.
A. EGFR Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.[15]
Protocol: In Vitro EGFR Kinase Assay
-
Objective: To determine the IC₅₀ value of the test compounds against EGFR kinase.
-
Materials:
-
Recombinant human EGFR enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[16]
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds dissolved in DMSO
-
A suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compounds.[16]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol.[16]
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
B. Cell-Based Assays
Cell-based assays are essential to evaluate the anti-proliferative and cytotoxic effects of the synthesized compounds on cancer cell lines that overexpress EGFR.
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]
-
Objective: To determine the IC₅₀ of the test compounds in cancer cell lines.
-
Materials:
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[19]
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).[20]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[19][21]
-
Add the solubilization solution to dissolve the formazan crystals.[21]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
2. Western Blot Analysis
Western blotting is used to confirm the on-target effect of the inhibitors by assessing the phosphorylation status of EGFR and its downstream signaling proteins.[22][23]
-
Objective: To determine if the test compounds inhibit EGFR autophosphorylation in cells.
-
Materials:
-
EGFR-overexpressing cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[22]
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat the cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[23][24]
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
IV. Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison of the synthesized compounds.
A. Tabulated Data
| Compound ID | EGFR IC₅₀ (µM)[18] | A431 IC₅₀ (µM)[25] | HCT-116 IC₅₀ (µM)[18] | MCF-7 IC₅₀ (µM)[9] |
| Control (Erlotinib) | 0.005 ± 0.001[7] | Value | Value | Value |
| Thiadiazole-1 | Value | Value | Value | Value |
| Thiadiazole-2 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
B. EGFR Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition by the novel thiadiazole compounds within the EGFR signaling cascade.
Caption: Inhibition of EGFR signaling by thiadiazole compounds.
V. Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for the successful development of drug candidates.[26][27] While extensive in vivo studies are beyond the scope of this guide, in silico predictions and simple in vitro assays can provide valuable insights into the drug-like properties of the most promising compounds.[27]
A. In Silico ADME Prediction
Various computational models can predict key ADME parameters, such as:
-
Lipophilicity (LogP): Affects solubility, permeability, and metabolism.[27]
-
Aqueous Solubility: Important for absorption.[26]
-
Permeability (e.g., Caco-2): Predicts intestinal absorption.
-
Plasma Protein Binding: Influences distribution and free drug concentration.
-
Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.
B. Physicochemical Properties of Approved Kinase Inhibitors
As a reference, the following table summarizes some key physicochemical properties of FDA-approved small molecule kinase inhibitors.[26]
| Property | General Range for Approved Kinase Inhibitors |
| Molecular Weight (MW) | Most < 500 Da[28] |
| LogP | 1 - 5 |
| Hydrogen Bond Donors | ≤ 12 (most ≤ 10)[26] |
| Hydrogen Bond Acceptors | ≤ 12 (most ≤ 10)[26] |
| Rotatable Bonds | ≤ 12 (most ≤ 10)[26] |
| Polar Surface Area (PSA) | ≤ 140 Ų (most ≤ 100 Ų)[26] |
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for the design, synthesis, and evaluation of novel EGFR inhibitors based on a thiadiazole scaffold. The described protocols and workflows, from in silico design to in vitro biological testing, offer a systematic approach to identifying and characterizing promising lead compounds.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the substituents on the thiadiazole scaffold to improve potency, selectivity, and ADME properties.
-
Evaluation against Resistant Mutants: Testing the most potent compounds against cell lines harboring clinically relevant EGFR mutations (e.g., T790M, C797S).
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of lead compounds in animal models of cancer.
-
Detailed Pharmacokinetic and Toxicological Studies: Thoroughly characterizing the ADME/Tox profile of the most promising candidates to support their advancement into preclinical and clinical development.
By following the principles and methodologies outlined in this guide, researchers can effectively navigate the early stages of drug discovery and contribute to the development of next-generation EGFR inhibitors for the treatment of cancer.
References
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (2023-08-17).
- Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Publishing. (2024-11-06).
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed.
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC - PubMed Central.
- Insights from the molecular docking analysis of EGFR antagonists - PMC - NIH.
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities | ACS Omega.
- Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central.
- EGFR Western Blot Protocol - FineTest ELISA Kit. (2025-11-17).
- Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC - NIH.
- MTT assay protocol | Abcam.
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment - Benchchem.
- EGFR Kinase Assay Kit - BPS Bioscience.
- The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches | Books Gateway.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PubMed. (2025-12-12).
- EGFR Targeted Therapy | Sino Biological.
- Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - MDPI. (2024-02-04).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Technical Support Center: Refining Molecular Docking of EG31 and EGFR - Benchchem.
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from - SciSpace.
- EGFR Assays & Drug Discovery Services - Reaction Biology.
- Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed.
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed. (2023-06-02).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021-10-08).
- MTT Cell Proliferation Assay - ATCC.
- Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed.
- EGFR Kinase Assay - Promega Corporation.
- MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS - Taylor & Francis.
- EGFR-Targeted Therapies: A Literature Review - MDPI. (2024-10-25).
- How could I detect EGFR by western blot? - ResearchGate. (2016-07-14).
- Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed.
- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?
- Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach - International Journal of Pharmaceutical Sciences Review and Research. (2013-12-31).
- Properties of FDA-approved small molecule protein kinase inhibitors - ResearchGate.
- MTT Cell Assay Protocol.
- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R - Thermo Fisher Scientific.
- Structure–activity relationship (SAR) of the synthesized compounds... - ResearchGate.
- Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays - NIH.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Welcome to the technical support guide for the synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals aiming to improve the yield and purity of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind common synthetic challenges, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Overview of the Core Synthetic Challenge
The synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles is a well-established field, yet it presents recurrent challenges related to yield, purity, and scalability. The most robust and common pathway involves the oxidative cyclization of a 1-amidinothiourea intermediate . Success hinges on the efficient formation of this intermediate and, critically, the selection and control of the subsequent oxidative N-S bond formation, a step where many syntheses falter. This guide will dissect this critical workflow, providing actionable solutions to common problems.
Core Synthesis Workflow
The primary route to this compound proceeds in two key stages: formation of the 1-[amino(4-bromophenyl)methyl]thiourea intermediate, followed by its oxidative cyclization.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Part 1: Issues with Intermediate (1-[Amino(4-bromophenyl)methyl]thiourea) Formation
Question 1: The reaction between 4-bromobenzamidine hydrochloride and ammonium thiocyanate is sluggish and gives a low yield of the intermediate. What is causing this and how can I fix it?
Answer: This is a common bottleneck. The reaction is an equilibrium process, and several factors can limit the yield of your 1-amidinothiourea intermediate.
-
Causality & Explanation: The reaction involves the nucleophilic attack of the amidine on the thiocyanate. The use of the hydrochloride salt of the amidine can create an acidic environment that may not be optimal for the free amidine to react. Furthermore, moisture can lead to hydrolysis of the reactants.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., acetone, acetonitrile) and glassware. Moisture can hydrolyze the thiocyanate and amidine.
-
Consider a Mild Base: While not always necessary, the addition of a non-nucleophilic, mild base (e.g., 0.1 equivalents of triethylamine or diisopropylethylamine) can neutralize the HCl in situ, freeing the amidine to react more efficiently. Use caution, as excess base can promote side reactions.
-
Increase Reaction Time/Temperature: Gently refluxing the mixture (e.g., in acetone at 50-60°C) for several hours (4-8 h) can drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of amidine to thiocyanate. A slight excess (1.1 equivalents) of ammonium thiocyanate can help push the equilibrium towards the product.
-
Question 2: My isolated intermediate seems impure and degrades upon standing. How can I improve its stability and purity?
Answer: The 1-amidinothiourea intermediate can be unstable, particularly as a free base.
-
Causality & Explanation: The free amidine and thiourea functionalities can be susceptible to hydrolysis or rearrangement over time, especially when exposed to air, moisture, or light. Impurities often include unreacted starting materials.
-
Solutions:
-
Purification: The intermediate can often be purified by simple trituration or washing with a non-polar solvent like diethyl ether to remove less polar impurities, followed by washing with cold water to remove excess ammonium salts.
-
Immediate Use: The most effective strategy is to use the intermediate in the subsequent oxidative cyclization step immediately after isolation and drying, without prolonged storage. This is a standard practice in many multi-step syntheses to avoid degradation of sensitive intermediates.[1]
-
Isolate as a Salt: If storage is unavoidable, consider if it's possible to isolate the intermediate as a more stable salt, although this is less common for this specific substrate.
-
Part 2: Optimizing the Oxidative Cyclization Step
Question 3: My final yield is very low after the oxidation step. What are the critical parameters I need to control?
Answer: The oxidative cyclization is the most critical and variable step. The choice of oxidant, solvent, temperature, and pH are all interconnected and crucial for achieving a high yield.
-
Causality & Explanation: This step involves the formation of a specific N-S bond to create the 1,2,4-thiadiazole ring. An incorrect choice or poor control of the oxidant can lead to several competing pathways:
-
Under-oxidation: Incomplete reaction, leaving starting material.
-
Over-oxidation: Formation of undesired sulfoxides or sulfones, or even ring cleavage.
-
Alternative Cyclization: The intermediate has multiple nucleophilic sites, and different conditions can favor the formation of other heterocycles, such as 1,2,4-triazole-3-thiones.[2]
-
The diagram below illustrates the desired intramolecular N-S bond formation.
Caption: Mechanism of oxidative cyclization.
-
Solutions & Optimization:
-
Choice of Oxidant: This is the most important decision. Different oxidants work under different conditions and have unique advantages and disadvantages. A comparison is provided in the table below.
-
Controlled Addition: Add the oxidant slowly or portion-wise to the solution of the intermediate. This maintains a low instantaneous concentration of the oxidant, minimizing over-oxidation and side reactions.
-
Temperature Control: Many oxidative cyclizations are exothermic. Maintain the recommended temperature using an ice bath or controlled heating. For hydrogen peroxide, reactions are often run at 0-10°C, while for iodine, room temperature is common.[1]
-
pH Adjustment: The pH of the reaction medium can be critical. For instance, using hydrogen peroxide often requires slightly acidic conditions to prevent its decomposition and control reactivity.
-
Table 1: Comparison of Common Oxidizing Agents for 1-Amidinothiourea Cyclization
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | 30% aq. solution in ethanol/water, often with acid (e.g., HCl), 0-25°C | Inexpensive, environmentally friendly (byproduct is water), effective. | Can lead to over-oxidation; reaction can be highly exothermic and requires careful temperature control. |
| Iodine (I₂) | In aqueous ethanol or water, often with a base like NaHCO₃, Room Temp. | Mild conditions, high yields, metal-free, good functional group tolerance.[1] | Stoichiometric use of iodine, removal of iodide byproducts required. |
| PIFA (Phenyliodine(III) bis(trifluoroacetate)) | Dichloromethane (DCM) or Acetonitrile, Room Temp. | Very fast reactions, high yields, broad substrate scope.[1] | Expensive reagent, stoichiometric waste products. |
| Bromine (Br₂) | In acetic acid or chloroform, 0°C to Room Temp. | Effective and well-established. | Highly toxic and corrosive, generates HBr as a byproduct which can affect stability. |
Question 4: I am getting a significant amount of an insoluble byproduct. What could it be and how do I prevent its formation?
Answer: The most common insoluble byproduct in sulfur chemistry is elemental sulfur (S₈).
-
Causality & Explanation: This often occurs if the 1-amidinothiourea intermediate is unstable under the reaction conditions and decomposes, or if the oxidant is too harsh, leading to the cleavage of C-S bonds. The liberated sulfide species are then oxidized to bright yellow, insoluble elemental sulfur.
-
Prevention & Removal:
-
Milder Conditions: Switch to a milder oxidant (e.g., from Br₂ to I₂) or lower the reaction temperature.[1]
-
Control Stoichiometry: Ensure you are not using a large excess of the oxidizing agent.
-
Removal: If sulfur does form, it can often be removed during workup. Since S₈ is soluble in carbon disulfide (CS₂ - use with extreme caution in a fume hood ) and to some extent in hot toluene, a wash with one of these solvents after initial filtration may remove it. Alternatively, during recrystallization, sulfur often remains insoluble in common solvents like ethanol.
-
Part 3: Product Purification and Characterization
Question 5: My crude product is an oily tar and is difficult to purify. What purification strategies do you recommend?
Answer: Obtaining a clean, crystalline product is essential. An oily or discolored crude product indicates the presence of impurities or residual solvent.
-
Causality & Explanation: Impurities can act as crystal growth inhibitors. Common culprits include over-oxidation byproducts, unreacted starting materials, or salts formed during the reaction or workup (e.g., ammonium salts, iodide salts).
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction, quench any remaining oxidant (e.g., with sodium thiosulfate for I₂ or Br₂). Neutralize the solution with a base like sodium bicarbonate or ammonia solution to precipitate the free amine product.
-
Filtration and Washing: Filter the crude solid and wash it thoroughly with water to remove any inorganic salts.
-
Recrystallization: This is the most powerful tool for purification. Screen different solvents. A good starting point for 3-aryl-5-amino-1,2,4-thiadiazoles is aqueous ethanol or isopropanol.[3] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
Trituration: If the product oils out, try trituration. Add a solvent in which the product is poorly soluble (e.g., diethyl ether, hexanes) and vigorously stir or sonicate the mixture. This can often induce crystallization and wash away soluble impurities.
-
Column Chromatography: If all else fails, silica gel chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
References
-
Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33–45. Available at: [Link]
-
Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 76, 464-470. Available at: [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Bane, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1729. Available at: [Link]
-
Arslan, M., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 751-755. Available at: [Link]
-
Dolzhenko, A., et al. (2005). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]
-
Seo, J., et al. (2021). Synthesis of 1,4,2-Oxathiazoles via Oxidative Cyclization of Thiohydroximic Acids. Organic Letters, 23(17), 6932-6936. Available at: [Link]
-
Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453-4460. Available at: [Link]
-
Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. (n.d.). ResearchGate. Available at: [Link]
-
Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (n.d.). ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[4][5][6]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 10, 1026601. Available at: [Link]
-
Kosar, N., et al. (2015). Synthesis of Some New 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL). Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1639-1649. Available at: [Link]
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available at: [Link]
- Process for preparing 5-amino-1,2,3-thiadiazoles. (n.d.). Google Patents.
-
Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (n.d.). Google Patents.
Sources
- 1. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-1,2,4-Thiadiazoles
Welcome to the technical support center for the purification of 5-amino-1,2,4-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Purification Strategy Overview
The purification of 5-amino-1,2,4-thiadiazoles typically involves a multi-step approach to remove inorganic byproducts, unreacted starting materials, and other organic impurities. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A general workflow is outlined below.
Caption: General purification workflow for 5-amino-1,2,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of 5-amino-1,2,4-thiadiazoles?
A1: The impurities largely depend on the synthetic route. However, common contaminants include:
-
Inorganic Salts: Salts such as sodium chloride or potassium bromide are often byproducts, particularly in syntheses involving thiocyanate salts and halogens.
-
Unreacted Starting Materials: Residual amidines, thiosemicarbazides, or other precursors can remain in the crude product.
-
Side-Products: Depending on the reaction conditions, the formation of isomeric thiadiazoles or other related heterocyclic compounds is possible.
Q2: What is a good starting point for the purification of a newly synthesized 5-amino-1,2,4-thiadiazole?
A2: A simple recrystallization is often the most effective initial purification step. For many 5-amino-1,2,4-thiadiazole derivatives, ethanol or a mixture of ethanol and water is a suitable solvent system.[1][2][3] If significant inorganic salt contamination is suspected, an initial wash with cold water or a recrystallization from water can be beneficial, as these salts are typically highly water-soluble while the desired product has lower solubility, especially in cold water.
Q3: How do I assess the purity of my final compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A common starting point is a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of crystallizing.
This phenomenon, where the compound separates as a liquid instead of a solid, is common when the melting point of the solute is lower than the boiling point of the solvent.
| Possible Cause | Explanation & Solution |
| Inappropriate Solvent Choice | The solvent may be too high-boiling. Solution: Select a solvent with a lower boiling point in which your compound has good solubility at elevated temperatures and poor solubility when cold. Common solvents for heterocyclic compounds include ethanol, ethyl acetate, and acetonitrile.[4] |
| Cooling Too Rapidly | Rapid cooling favors the formation of an amorphous oil over an ordered crystal lattice. Solution: Allow the hot solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield. |
| Presence of Impurities | Impurities can disrupt crystal lattice formation and lower the melting point of the mixture. Solution: Attempt a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel to remove highly polar or non-polar impurities before recrystallization. |
Problem: I have a very low yield after recrystallization.
| Possible Cause | Explanation & Solution |
| Compound is too soluble in the cold solvent | Even at low temperatures, a significant amount of your product may remain dissolved. Solution: Ensure the solution is thoroughly chilled (0-4 °C) before filtration. If solubility is still too high, consider using a solvent mixture (e.g., ethanol/water) where the compound is less soluble at cold temperatures. |
| Too much solvent was used | Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again. |
| Premature crystallization during hot filtration | The compound crystallizes on the filter paper or in the funnel during the removal of insoluble impurities. Solution: Preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wet the filter paper just before filtration. |
Chromatography Challenges
Problem: My compound is streaking or showing poor peak shape on a silica gel column.
5-Amino-1,2,4-thiadiazoles are basic compounds due to the exocyclic amino group. The acidic nature of silica gel can lead to strong interactions, causing tailing and poor separation.
Caption: Decision-making for improving chromatography of basic compounds.
| Solution | Explanation & Protocol |
| Add a Basic Modifier | A small amount of a basic additive will neutralize the acidic silanol groups on the silica surface, preventing strong interactions with your basic compound. Protocol: To your chosen mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol), add 0.1-1% triethylamine. Equilibrate the column with this modified mobile phase before loading your sample. |
| Use an Alternative Stationary Phase | If a basic modifier is not effective or is undesirable, changing the stationary phase can solve the issue. Options: 1. Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds. 2. Reverse-Phase Silica (C18): In reverse-phase chromatography, separation is based on hydrophobicity. A mobile phase of acetonitrile and water with a buffer or acid modifier is typically used. |
Problem: I can't separate my product from a persistent impurity.
| Possible Cause | Explanation & Solution |
| Co-eluting Impurity | The impurity has a similar polarity to your product in the chosen solvent system. Solution: 1. Change the mobile phase: Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system). 2. Employ gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can often resolve closely eluting compounds. 3. Consider a different chromatographic technique: If normal-phase chromatography is unsuccessful, try reverse-phase HPLC. |
| On-column Degradation | The compound may be unstable on the acidic silica gel. Solution: As mentioned previously, add a basic modifier like triethylamine to the mobile phase or switch to a more inert stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization of a 5-Amino-1,2,4-Thiadiazole Derivative
This protocol provides a general procedure for the recrystallization of a 5-amino-1,2,4-thiadiazole derivative, for example, from an ethanol/water solvent system.
Materials:
-
Crude 5-amino-1,2,4-thiadiazole
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and continued heating may be necessary.
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Allow the crystals to air dry or dry them in a vacuum oven at a moderate temperature.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
This protocol is useful for separating the basic 5-amino-1,2,4-thiadiazole from neutral organic impurities. The basicity of the exocyclic amino group allows for its protonation and subsequent extraction into an aqueous acidic phase. A predicted pKa value for a similar aminothiadiazole suggests the amino group is indeed basic.
Materials:
-
Crude product containing the 5-amino-1,2,4-thiadiazole and neutral impurities
-
Diethyl ether or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate solution
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated 5-amino-1,2,4-thiadiazole will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the desired product.
-
Combine the aqueous extracts.
-
Slowly add 1 M NaOH or saturated sodium bicarbonate solution to the combined aqueous extracts with stirring until the solution is basic (check with pH paper).
-
The deprotonated 5-amino-1,2,4-thiadiazole will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
References
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]
-
5-Amino-1,2,4-thiadiazole. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Synthesis of 5-amino-1,2,4-thiadiazoles. (2020). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. Retrieved January 26, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023). MPI-NAT. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1,2,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-thiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in mechanistic insights to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Navigating the Labyrinth of 1,2,4-Thiadiazole Synthesis
The synthesis of 1,2,4-thiadiazoles, while versatile, is often plagued by the formation of side products that can complicate purification and significantly reduce yields. This section addresses the most common issues encountered in the laboratory, providing explanations for their occurrence and actionable protocols for their mitigation.
Problem 1: Low or No Yield of the Desired 1,2,4-Thiadiazole in Oxidative Dimerization of Thioamides
Observed Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
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Isolation of a significant amount of the corresponding amide as a byproduct.
-
Difficulty in isolating the desired product from a mixture of symmetrical and unsymmetrical thiadiazoles (in the case of cross-dimerization).
Causality and Mechanistic Insights:
The oxidative dimerization of thioamides is a common and effective method for preparing symmetrically substituted 3,5-diaryl- or 3,5-dialkyl-1,2,4-thiadiazoles. However, this reaction is sensitive to reaction conditions, and several side reactions can compete with the desired pathway.
One of the most prevalent side reactions is the hydrolysis of the starting thioamide or a reaction intermediate to the corresponding amide . Thioamides are susceptible to hydrolysis under both acidic and basic conditions, which can be exacerbated by the presence of an oxidizing agent.[1] The mechanism often involves the initial oxidation of the thioamide to a more reactive species, such as a sulfoxide or a sulfoxamide-like intermediate, which is then more readily attacked by water.[2]
Another significant challenge, particularly when attempting to synthesize unsymmetrical 1,2,4-thiadiazoles through the cross-dimerization of two different thioamides, is the concurrent formation of the two corresponding symmetrical homodimers. This leads to a statistical mixture of products that can be difficult to separate.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water is a primary contributor to amide formation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Oxidizing Agent: The choice of oxidant can significantly impact the outcome.
-
Milder Oxidants: For sensitive substrates, consider using milder oxidizing agents. While strong oxidants can be effective, they may also promote side reactions.
-
Hypervalent Iodine Reagents: Reagents such as o-iodoxybenzoic acid (IBX) have been reported to provide clean and high-yielding oxidative dimerization of thioamides with minimal side product formation.
-
Enzymatic Methods: Vanadium-dependent haloperoxidases have been shown to catalyze the oxidative dimerization of thioamides.[2] However, it's important to note that hydrolysis of intermediates can still occur.[2]
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can accelerate decomposition and side reactions.
-
pH Control: If the reaction conditions are acidic or basic, consider buffering the reaction mixture to a neutral pH to minimize hydrolysis.
Workflow for Minimizing Amide Byproduct Formation
Caption: Troubleshooting workflow for low yields in oxidative dimerization.
Problem 2: Formation of Isomeric Byproducts: 1,3,4-Thiadiazoles and 1,2,4-Triazoles
Observed Symptoms:
-
Isolation of a product with the correct mass but with unexpected spectroscopic data (NMR, IR).
-
Difficult-to-separate mixture of isomers.
Causality and Mechanistic Insights:
The formation of isomeric heterocycles is a potential pitfall, particularly when using precursors that can undergo alternative cyclization pathways.
-
Formation of 1,3,4-Thiadiazoles: While the direct conversion of thioamides to 1,3,4-thiadiazoles is a distinct synthetic route, under certain conditions, intermediates in 1,2,4-thiadiazole synthesis might rearrange or react to form the 1,3,4-isomer. This is more likely in syntheses that proceed through open-chain intermediates with multiple nucleophilic sites.
-
Formation of 1,2,4-Triazoles: When synthesizing 1,2,4-thiadiazoles from thioacylamidines or related intermediates, a competing cyclization involving the loss of a sulfur-containing group can lead to the formation of 1,2,4-triazoles. The Pellizzari reaction, for example, which is a known method for synthesizing 1,2,4-triazoles, involves the condensation of an amide and an acylhydrazide, highlighting the potential for N-N bond formation in related systems.
Troubleshooting Protocol:
-
Careful Selection of Starting Materials and Reagents: The choice of precursors is critical. For instance, in syntheses starting from amidines, the nature of the sulfur-transfer reagent can influence the regioselectivity of the cyclization.
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can often favor the thermodynamically more stable product and reduce the likelihood of rearrangements.
-
Catalyst/Promoter: The choice of catalyst or promoter can direct the cyclization pathway. For example, in some systems, a Lewis acid catalyst might favor one cyclization mode over another.
-
-
Spectroscopic Analysis for Isomer Differentiation: Careful analysis of spectroscopic data is crucial for identifying isomeric byproducts.
-
NMR Spectroscopy: The chemical shifts of protons and carbons in the heterocyclic ring can be diagnostic. For instance, the chemical shifts of the ring carbons in 1,2,4-thiadiazoles and 1,3,4-thiadiazoles are typically different.[3][4][5]
-
Mass Spectrometry: While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments can sometimes be used for differentiation.[6]
-
Table 1: Spectroscopic Differentiation of Isomeric Byproducts
| Byproduct | 1H NMR | 13C NMR | Mass Spectrometry |
| 1,3,4-Thiadiazole | Aromatic protons may show different coupling patterns and chemical shifts compared to the 1,2,4-isomer. | The chemical shifts of the two carbon atoms in the thiadiazole ring are typically observed in the range of 160-180 ppm.[3][5] | Fragmentation may involve the loss of N2S or related fragments. |
| 1,2,4-Triazole | The presence of an additional N-H proton signal (if unsubstituted on the nitrogen) and different aromatic proton shifts. | The chemical shifts of the ring carbons will be different from those of the thiadiazoles. | Fragmentation patterns will be distinct, often involving the loss of N2 or HCN. |
Frequently Asked Questions (FAQs)
Q1: My synthesis of an unsymmetrical 3,5-disubstituted-1,2,4-thiadiazole resulted in a mixture of three products. How can I improve the selectivity?
A1: The formation of a mixture of symmetrical and unsymmetrical products is a common challenge in cross-dimerization reactions. To improve selectivity, consider a stepwise approach. One strategy involves the synthesis of an N-acylthioamide intermediate, which is then reacted with a second thioamide or an amidine derivative. This allows for the controlled formation of the desired unsymmetrical product. Alternatively, explore synthetic routes that do not rely on a dimerization step, such as the reaction of an amidine with a sulfur-containing electrophile.
Q2: I am having difficulty purifying my 1,2,4-thiadiazole from the corresponding amide byproduct. What purification strategies do you recommend?
A2: The similar polarities of 1,2,4-thiadiazoles and their corresponding amides can make chromatographic separation challenging. If column chromatography is not effective, consider the following:
-
Recrystallization: If your product is a solid, careful selection of a solvent system for recrystallization can often lead to the selective crystallization of the desired product, leaving the more soluble amide in the mother liquor.
-
Acid/Base Extraction: If your molecule contains acidic or basic functional groups that are not present in the amide byproduct, you can use acid/base extraction to selectively move your product into an aqueous layer, which can then be neutralized and extracted with an organic solvent.
-
Derivatization: In some cases, it may be possible to selectively derivatize either the product or the byproduct to alter its polarity, facilitating separation. This is a less common approach and should be considered as a last resort.
Q3: Can I use Lawesson's reagent for the synthesis of 1,2,4-thiadiazoles?
A3: Lawesson's reagent is primarily used for the thionation of amides to form thioamides, which are then used as precursors for 1,2,4-thiadiazole synthesis.[7] While Lawesson's reagent itself does not directly form the 1,2,4-thiadiazole ring in a one-pot reaction from amides, it is a crucial reagent in the overall synthetic sequence. It is important to purify the thioamide intermediate after thionation to avoid carrying over any unreacted Lawesson's reagent or byproducts into the subsequent oxidative dimerization step.
Q4: What is the role of the oxidizing agent in the oxidative dimerization of thioamides?
A4: The oxidizing agent plays a critical role in activating the thioamide for nucleophilic attack and subsequent cyclization. The generally accepted mechanism involves the initial oxidation of the sulfur atom of the thioamide to form a reactive intermediate. This intermediate is then attacked by the nitrogen atom of a second thioamide molecule. A series of subsequent steps, including further oxidation and elimination, leads to the formation of the stable 1,2,4-thiadiazole ring. The choice of oxidant can influence the efficiency of this process and the formation of side products.
Reaction Mechanism: Oxidative Dimerization of Thioamides
Caption: Simplified mechanism of oxidative dimerization of thioamides.
References
-
Szostak, M. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]
-
Karcz, D., et al. (2020). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]
-
Min, C., et al. (2022). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]
-
Wang, H., et al. (2017). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications. [Link]
-
Klich, K., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]
-
Buller, A. R., et al. (2022). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
-
Patel, H. R., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. PubMed Central. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
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Gomha, S. M., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]
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Bocian, W., et al. (2006). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis Online. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
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Gevorgyan, A., et al. (2017). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]
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Sam, T., et al. (2025). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. PubMed Central. [Link]
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Wang, J., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[1][8][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PubMed Central. [Link]
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Chen, J., et al. (2022). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers. [Link]
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Krivokolysko, S. G., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed Central. [Link]
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ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate. [Link]
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Vanderwal, C. D. (2009). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts. ACS. [Link]
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Forlani, L., et al. (2000). ChemInform Abstract: Mechanism of the Formation of 1,2,4‐Thiadiazoles by Condensation of Aromatic Thioamides and of N‐Substituted Thioureas. Sci-Hub. [Link]
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Kavak, G., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
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Nakka, M., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]
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Liu, W., et al. (2022). Azide-free cyclization reaction access to 4-aryl-NH-1,2,3-triazoles: P-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. Organic & Biomolecular Chemistry. [Link]
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Karcz, D., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]
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Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark. [Link]
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Ghosh, S., et al. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
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de Oliveira, C. S., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
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ResearchGate. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Wang, J., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[1][8][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. PubMed. [Link]
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Huang, Q., et al. (2024). Electrochemical Enaminone-Thioamide Annulation and Thioamide Dimeric Annulation for the Tunable Synthesis of Thiazoles and 1,2,4-Thiadiazole. Organic Chemistry Portal. [Link]
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Shawali, A. S. (n.d.). 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Mansoura University. [Link]
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Brehme, R., & Schönecker, B. (2013). Enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides as precursors for chiral 1,2-diamines. PubMed. [Link]
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Technical Support Center: Optimizing Imidoyl Thiourea Cyclization Reactions
Welcome to the technical support center for imidoyl thiourea cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile synthetic intermediates. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for successful synthesis of various heterocyclic compounds.
Introduction: The Versatility and Challenges of Imidoyl Thiourea Cyclization
Imidoyl thioureas are valuable precursors for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in many biologically active compounds and functional materials. The cyclization of imidoyl thioureas can lead to the formation of important ring systems such as thiazoles, 1,2,4-thiadiazoles, and imidazolinones. However, the success of these reactions is highly dependent on carefully optimized reaction conditions. Common challenges include low yields, the formation of undesired side products, and lack of regioselectivity.
This guide provides a systematic approach to troubleshooting and optimizing your imidoyl thiourea cyclization reactions, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
FAQ 1: My cyclization reaction is resulting in a low yield of the desired product. What are the first parameters I should investigate?
Low yield is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
Initial Troubleshooting Steps:
-
Temperature Optimization: While intuitive to increase temperature to accelerate a reaction, higher temperatures can sometimes lead to decomposition of starting materials or products, resulting in lower yields and the formation of impurities.[1] It is recommended to screen a range of temperatures. For instance, a reaction that gives a low yield at 100°C might show a significant improvement at 80°C.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extending the reaction time does not always lead to higher yields and can sometimes decrease the yield if the product is unstable under the reaction conditions.[2]
-
Solvent Selection: The choice of solvent can have a profound impact on the reaction outcome. A screening of various solvents with different polarities and boiling points is highly recommended. Solvents like DMF, CHCl₃, THF, and acetonitrile have been reported to give excellent yields in certain cyclization reactions.[2] In some cases, greener solvents like water can also be effective.[2]
-
Stoichiometry of Reactants: The molar ratio of the reactants can be critical. For example, in a multi-component reaction, increasing the amount of one reactant, such as thiourea, can significantly improve the yield of the final product.[1]
Workflow for Initial Optimization:
Caption: A systematic workflow for troubleshooting low yields in imidoyl thiourea cyclization.
FAQ 2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of multiple products often arises from the presence of multiple nucleophilic sites in the imidoyl thiourea backbone, leading to different cyclization pathways.
Strategies to Enhance Selectivity:
-
Controlling Nucleophilicity: The nucleophilicity of the sulfur and nitrogen atoms in the thiourea moiety can be influenced by the reaction conditions.
-
Solvent Effects: The choice of solvent can modulate the nucleophilicity of the reacting centers. A systematic solvent screen is recommended.
-
Temperature Control: In some cases, temperature can be used to control the product distribution, favoring one isomer over another.[3] This can be a result of kinetic versus thermodynamic control.
-
-
Mechanism-Based Adjustments: Understanding the reaction mechanism can provide insights into how to favor the desired pathway. For example, in the synthesis of 1,2,4-thiadiazoles from imidoyl thioureas, an oxidative S-N bond formation is required.[4][5][6] The choice of oxidant can be critical for selectivity.
-
Use of Catalysts: In some syntheses, catalysts can direct the reaction towards a specific product. For instance, bifunctional thiourea catalysts can activate specific sites through hydrogen bonding, promoting a desired reaction pathway.[7][8]
FAQ 3: My starting imidoyl thiourea appears to be unstable. What precautions should I take?
Imidoyl thioureas can be sensitive to moisture and heat. Their stability is often dependent on the substituents present.
Handling and Storage Recommendations:
-
Inert Atmosphere: When possible, handle and store imidoyl thioureas under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents for the reaction to prevent hydrolysis of the imidoyl group.
-
Temperature Control: Store sensitive imidoyl thioureas at low temperatures. During the reaction, avoid unnecessarily high temperatures that could lead to decomposition.
-
In situ Generation: If the imidoyl thiourea is particularly unstable, consider a one-pot procedure where it is generated and consumed in the same reaction vessel without isolation.
FAQ 4: How do I choose the right cyclization agent or catalyst for my desired heterocycle?
The choice of reagent is dictated by the target heterocyclic ring.
-
For Thiazoles: The Hantzsch thiazole synthesis is a classic method involving the reaction of a thioamide (or thiourea) with an α-haloketone.[9][10] In the context of imidoyl thioureas, an intramolecular cyclization can be induced.
-
For 1,2,4-Thiadiazoles: This synthesis typically involves an oxidative cyclization of the imidoyl thiourea. Common oxidants include iodine, phenyliodine(III) bis(trifluoroacetate) (PIFA), or electrochemical methods.[4][5][6]
-
For Imidazoles and other N-heterocycles: A variety of cyclization strategies exist, often involving intramolecular nucleophilic attack from one of the nitrogen atoms. The specific conditions will depend on the desired ring structure.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidoyl Thioureas
This protocol is a general guideline for the synthesis of N-acyl thiourea derivatives which are precursors to imidoyl thioureas.
Materials:
-
Appropriate acid chloride (1.0 eq.)
-
Ammonium thiocyanate (1.0 eq.)
-
Appropriate amine (1.0 eq.)
-
Anhydrous acetone
Procedure:
-
To a solution of the acid chloride in anhydrous acetone, add ammonium thiocyanate.
-
Stir the mixture at room temperature for 30-60 minutes. The formation of the acyl isothiocyanate can be monitored by TLC.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reference: This procedure is adapted from methodologies described for the synthesis of N-acyl thiourea derivatives.[12][13]
Protocol 2: Oxidative Cyclization to form 5-Amino-1,2,4-Thiadiazoles
This protocol describes a general method for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas using an oxidant.
Materials:
-
Substituted imidoyl thiourea (1.0 eq.)
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 eq.)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the imidoyl thiourea in DCM.
-
Add PIFA to the solution at room temperature.
-
Stir the reaction mixture for a short period (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reference: This protocol is based on the PIFA-mediated oxidative S-N bond formation.[4][6]
Visualizing the Oxidative Cyclization Workflow:
Caption: Step-by-step workflow for the synthesis of 1,2,4-thiadiazoles via oxidative cyclization.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different reaction parameters on the yield of cyclization products, based on data from various studies.
Table 1: Effect of Temperature and Time on Product Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 80 | 1 | Low | Formation of intermediate observed.[1] |
| 2 | 80 | 5 | 22 | Desired product obtained.[1] |
| 3 | 100 | 5 | <22 | Higher temperature lowered the yield and increased impurities.[1] |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Yield (%) |
| 1 | DMF | Moderate |
| 2 | CH₂Cl₂ | Low |
| 3 | CHCl₃ | Excellent |
| 4 | CH₃CN | Excellent |
| 5 | Ethanol | Moderate |
| 6 | THF | Excellent |
| 7 | Water | Good |
Note: Yields are qualitative and based on trends reported in the literature.[2]
Mechanistic Insights
A fundamental understanding of the reaction mechanism is crucial for rational optimization.
Proposed Mechanism for Oxidative Cyclization to 1,2,4-Thiadiazole:
The reaction is believed to proceed through an initial oxidation of the sulfur atom in the imidoyl thiourea by an oxidant like PIFA or iodine. This is followed by an intramolecular nucleophilic attack of a nitrogen atom onto the activated sulfur, leading to the formation of the S-N bond and subsequent cyclization. A final deprotonation step yields the aromatic 1,2,4-thiadiazole ring.
Visualizing the Mechanism:
Caption: A simplified representation of the proposed mechanism for the oxidative cyclization of imidoyl thioureas.
References
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Optimization of reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Optimization Reaction Conditions for Cyclization a | Download Table - ResearchGate. Available at: [Link]
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Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. - ResearchGate. Available at: [Link]
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Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas - ResearchGate. Available at: [Link]
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Imidoyl chloride - Wikipedia. Available at: [Link]
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Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC - NIH. Available at: [Link]
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Optimization of the cyclization reaction conditions a | Download Table - ResearchGate. Available at: [Link]
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Imidoyl Chlorides: useful for many organic reactions. - YouTube. Available at: [Link]
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A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones - ResearchGate. Available at: [Link]
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Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]
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(Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers - Beilstein Journals. Available at: [Link]
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Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. Available at: [Link]
-
synthesis of thiazoles - YouTube. Available at: [Link]
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Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC. Available at: [Link]
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Design, Synthesis and Evaluation of Some Novel 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) Thiourea Derivatives as Anti-HIV Agents. - ResearchGate. Available at: [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Available at: [Link]
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Recent progress in imidoyl radical-involved reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids - ChemRxiv. Available at: [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients - ChemRxiv. Available at: [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - MDPI. Available at: [Link]
-
(PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress - ResearchGate. Available at: [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC - NIH. Available at: [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC - PubMed Central. Available at: [Link]
-
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at: [Link]
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Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials - ResearchGate. Available at: [Link]
-
Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles - Books. Available at: [Link]
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Technical Support Center: Stability of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine in Solution
Welcome to the technical support center for 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Here, we address common questions and challenges related to its stability, offering insights grounded in scientific principles and practical laboratory experience.
Introduction to this compound
This compound belongs to the 1,2,4-thiadiazole class of heterocyclic compounds. Generally, the 1,2,4-thiadiazole ring is considered stable due to its aromatic character, especially when substituted at the 3- and 5-positions.[1] However, like many organic molecules, its stability in solution can be influenced by various factors including pH, solvent, light, and temperature. Understanding these potential liabilities is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for 1,2,4-thiadiazole derivatives in solution?
A1: While the 1,2,4-thiadiazole core is generally robust, potential degradation pathways can be initiated by harsh conditions.[1] The primary concerns for compounds like this compound in solution include:
-
Hydrolysis: The thiadiazole ring can be susceptible to cleavage under strong acidic or alkaline conditions. The exocyclic amine group may also be subject to hydrolysis.
-
Oxidation: The sulfur atom in the thiadiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's properties.
-
Photodegradation: Aromatic compounds, particularly those containing halogens like bromine, can be sensitive to light, leading to decomposition.[2][3] It is crucial to protect solutions from light to prevent the formation of photolytic degradation products.
Q2: I am observing a change in the color of my stock solution of this compound over time. What could be the cause?
A2: A color change in your solution is a common indicator of chemical degradation. The most likely culprits are oxidation or photodegradation. To troubleshoot this, consider the following:
-
Light Exposure: Was the solution exposed to ambient light for extended periods? If so, future preparations should be stored in amber vials or wrapped in aluminum foil.
-
Oxygen Exposure: Was the solvent properly degassed? Is the container sealed tightly? The presence of dissolved oxygen can promote oxidative degradation.
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or aldehydes in alcohols, can initiate degradation. Always use high-purity, fresh solvents.
Q3: My analytical results (e.g., HPLC, NMR) show unexpected peaks after storing my sample solution. How can I identify the source of this instability?
A3: The appearance of new peaks strongly suggests the formation of degradation products. To systematically investigate this, a forced degradation study is recommended. This involves intentionally subjecting the compound to stressful conditions to accelerate degradation and identify potential degradation products and pathways.
Troubleshooting Guide: Investigating Solution Instability
If you suspect your solution of this compound is degrading, follow this structured approach to diagnose and mitigate the issue.
Step 1: Initial Assessment and Control
-
Visual Inspection: Note any changes in color or precipitation.
-
Analytical Check: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any new peaks.
-
Control Sample: Prepare a fresh solution from a solid sample that has been stored under optimal conditions (cool, dark, and dry) to use as a baseline for comparison.
Step 2: Systematic Evaluation of Stability Factors
To pinpoint the cause of degradation, systematically evaluate the impact of different environmental factors. This is a simplified forced degradation study.
| Stress Condition | Recommended Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). | Cleavage of the thiadiazole ring or hydrolysis of the amine group. |
| Base Hydrolysis | Incubate the solution with 0.1 M NaOH at a controlled temperature for a defined period. | Similar to acid hydrolysis, but potentially at a different rate. |
| Oxidation | Treat the solution with a mild oxidizing agent, such as 3% hydrogen peroxide, at room temperature. | Oxidation of the sulfur atom to a sulfoxide or sulfone. |
| Photostability | Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration.[2][3] | Photolytic cleavage or rearrangement reactions. |
| Thermal Stress | Store the solution at an elevated temperature (e.g., 60°C) in the dark. | Thermally induced degradation. |
Experimental Workflow for a Forced Degradation Study
Caption: Decision tree for troubleshooting solution instability.
By following these guidelines, researchers can confidently assess and control the stability of this compound in their experimental solutions, leading to more accurate and reliable scientific outcomes.
References
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- ResearchGate. (2025). Photostability testing of pharmaceutical products.
- Q1 Scientific. (2021). Photostability testing theory and practice.
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Technical Support Center: Synthesis of 1,2,4-Thiadiazoles from Amidines
Welcome to the technical support center for the synthesis of 1,2,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing amidines as precursors for the construction of the 1,2,4-thiadiazole scaffold. As a core structural motif in numerous biologically active compounds, mastering its synthesis is crucial. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this important transformation.
Core Reaction Principles: The Oxidative Cyclization Pathway
The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles from amidines involves a two-stage process: the formation of a thioacylamidine intermediate, followed by an intramolecular oxidative N–S bond formation to yield the heterocyclic ring.
The initial step typically involves the reaction of an amidine with a sulfur-containing acylating agent, such as a dithioester or an aryl isothiocyanate, in the presence of a base.[1] The resulting thioacylamidine intermediate is then cyclized through the action of an oxidizing agent, which facilitates the crucial N–S bond formation.
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Technical Support Center: Recrystallization of Thiadiazole Amines
Welcome to the technical support center for the purification of thiadiazole amines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The high polarity and basicity of the amine functional group, combined with the aromatic thiadiazole core, present unique challenges for purification.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your compounds.
Core Principles: Why Thiadiazole Amines Can Be Tricky
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[3][4] For thiadiazole amines, success hinges on understanding a few key molecular properties:
-
Polarity and Hydrogen Bonding: The presence of the amine group and nitrogen/sulfur heteroatoms makes these molecules quite polar, influencing their solubility in common organic solvents.
-
Basicity: The amine group is basic and can be protonated. This property can be exploited for purification through pH manipulation but can also complicate solvent selection, as acidic impurities or solvents may lead to unwanted salt formation.[5][6]
-
Crystal Lattice Energy: The planar, aromatic nature of the thiadiazole ring can promote strong crystal packing (high lattice energy), which may lead to poor solubility.
-
Thermal Stability: Like many amines, these compounds can be susceptible to oxidative or thermal degradation, especially when heated for extended periods.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Question 1: My thiadiazole amine is poorly soluble in all common solvents, even when hot. How can I recrystallize it?
Answer: This is a frequent challenge, often due to strong intermolecular forces. You have two primary strategies:
-
Utilize Acidic Solvents: The basicity of the amine group can be used to your advantage. Dissolving the compound in a dilute acidic solvent like acetic acid (or a mixture containing it) can protonate the amine, forming a more soluble salt.[5] After hot filtration to remove insoluble impurities, the free amine can often be crashed out by carefully neutralizing the solution. Causality: Protonation disrupts the hydrogen bonding network of the neutral amine and introduces a charge, dramatically increasing solubility in polar solvents.
-
Convert to a Salt and Back: A more controlled version of the above is to intentionally form a salt. Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol) and add an acid (like HCl in ether or an aqueous solution) to precipitate the hydrochloride salt.[5] This salt can then be recrystallized from a polar solvent system (like ethanol/water). Once pure, the salt is dissolved in water and neutralized with a base (e.g., NaHCO₃, aq. NH₃) to precipitate the pure, free amine, which is then filtered and dried.[8]
Question 2: My compound "oiled out" during cooling instead of forming crystals. What went wrong?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is higher than the melting point of your compound, causing it to come out of solution as a liquid instead of a solid.[1][9]
-
Underlying Cause: This is common when the compound is highly impure (leading to melting point depression) or when the chosen solvent's boiling point is too high relative to the compound's melting point.[10][11]
-
Immediate Fix: Re-heat the mixture until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the saturation concentration. Let it cool much more slowly.[9]
-
Systematic Solution: If the problem persists, your solvent is not ideal. Switch to a lower-boiling point solvent or use a mixed-solvent system. Start by dissolving the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor," miscible solvent until the solution just becomes cloudy (the saturation point). Allow this to cool slowly.[10]
Question 3: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
Answer: This indicates that the solution is not sufficiently supersaturated. This usually means either too much solvent was used or the compound is still quite soluble at low temperatures.
-
Strategy 1: Induce Nucleation. Sometimes crystal formation needs a "push" to get started.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure solid, add a tiny seed crystal to the cold solution. It will act as a template for other molecules to crystallize upon.
-
-
Strategy 2: Increase Concentration. If nucleation tricks fail, you must increase the solute concentration.
-
Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood.
-
Allow the solution to cool slowly again.[12] This is often the most reliable method.
-
Question 4: My recovery is very low, even though I got nice crystals. How can I improve my yield?
Answer: Low recovery is typically caused by the compound having significant solubility in the cold solvent.
-
Solvent Choice: The ideal solvent shows a very steep solubility curve: high solubility when hot, and very low solubility when cold.[10] You may need to screen for a better solvent where your compound is less soluble at 0 °C.
-
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in solution upon cooling.
-
Cooling Temperature: Ensure you have cooled the solution thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[12]
-
Washing Step: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will redissolve a significant portion of your purified product.
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for my thiadiazole amine?
A1: Solvent selection is a critical step that requires minor experimentation. The goal is to find a solvent that dissolves your compound when hot but not when cold.
-
Assess Polarity: Start with the principle of "like dissolves like."[10] Thiadiazole amines are polar. Begin screening with polar protic solvents (ethanol, methanol, isopropanol) and polar aprotic solvents (acetone, ethyl acetate).
-
Small-Scale Test: Place ~20-30 mg of your crude material into a small test tube.
-
Add Solvent Dropwise: Add a small amount of a candidate solvent (~0.5 mL) at room temperature and shake. If it dissolves completely, that solvent is too good and should be reserved for use as the "good" solvent in a mixed-solvent pair.
-
Heat: If it does not dissolve at room temperature, gently heat the mixture. If the compound dissolves completely upon heating, this is a promising candidate solvent.
-
Cool: Cool the test tube to room temperature and then in an ice bath. If abundant crystals form, you have found a good single solvent. If not, the compound is too soluble, and you should consider a mixed-solvent system.
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[10][13]
This technique is ideal when your compound is either too soluble or not soluble enough in all common single solvents. For thiadiazole amines, common pairs include ethanol-water, acetone-hexane, or ethyl acetate-hexane.[1][14][15]
Q3: Can pH manipulation simplify the purification of a very impure sample?
A3: Absolutely. For amines, an acid-base extraction is often a more powerful initial purification step than recrystallization, especially if the impurities are neutral or acidic.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with an aqueous acid (e.g., 1M HCl). The basic thiadiazole amine will move into the aqueous layer as its protonated salt, while neutral organic impurities remain in the organic layer.
-
Separate the layers.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH, NaHCO₃) until the solution is basic. Your purified amine should precipitate out as the free base.[8]
-
Filter the solid, wash with cold water, and dry. This solid can then be further purified by a standard recrystallization if needed.
Data & Protocols
Table 1: Common Solvents for Thiadiazole Amine Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Common Pairings |
| Water | 100 | Very High | Good for highly polar compounds or salts. Often used as the "poor" solvent with alcohols (e.g., Ethanol/Water).[1][16] |
| Ethanol (EtOH) | 78 | High | An excellent starting point. Dissolves many polar compounds when hot.[14] |
| Methanol (MeOH) | 65 | High | Similar to ethanol but more volatile. Can be too good of a solvent, leading to low recovery. |
| Isopropanol (IPA) | 82 | Medium-High | A good alternative to ethanol, often with slightly lower solubility for polar compounds. |
| Acetone | 56 | Medium | A versatile solvent. Often paired with non-polar solvents like hexane (Acetone/Hexane).[1] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Good for moderately polar compounds. Often paired with hexane (EtOAc/Hexane).[17] |
| Toluene | 111 | Low | Can be effective for less polar thiadiazole derivatives.[13] |
| Hexane / Heptane | 69 / 98 | Very Low | Almost always used as the "poor" solvent (anti-solvent) to induce precipitation from a more polar solvent.[1][17] |
Experimental Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude thiadiazole amine in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration into a clean, pre-heated flask to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[12]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Drying: Leave the crystals under vacuum on the funnel to pull air through them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight.
Experimental Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Re-solubilization: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol above. For washing (step 6), use a cold mixture of the two solvents in the same approximate ratio.
Visualization of Workflows
Caption: General workflow for recrystallization.
Caption: Decision tree for troubleshooting "oiling out".
References
-
Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Reddit user discussion. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
Reddit user discussion. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
University of California, Irvine. Recrystallization-1.pdf. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Vega, F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available at: [Link]
-
Kramer, A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Unknown. Crystallization Solvents.pdf. Available at: [Link]
-
NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]
-
Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
-
Shestakov, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
Surov, A. O., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed. Available at: [Link]
-
ResearchGate. (2025). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector | Request PDF. Available at: [Link]
-
Wu, X., et al. (2026). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation | Request PDF. ResearchGate. Available at: [Link]
-
Plech, T., et al. (2016). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Available at: [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
-
Unknown. 4. Crystallization. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Available at: [Link]
-
Kim, Y. K., et al. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Bohrium. (2021). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Available at: [Link]
-
ISRES. 174 Thiadiazoles and Their Properties. Available at: [Link]
-
Journal of Al-Nahrain University. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Available at: [Link]
-
Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]
-
PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
Bohrium. (2021). a-novel-approach-to-the-synthesis-of-1-3-4-thiadiazole-2-amine-derivatives. Available at: [Link]
- Google Patents. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
-
ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available at: [Link]
-
RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine and 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine: Isomeric Scaffolds in Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiadiazole isomers, with their distinct arrangement of nitrogen and sulfur atoms within a five-membered ring, have garnered significant attention for their broad spectrum of biological activities. This guide provides a detailed comparative analysis of two positional isomers: 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine and 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. By examining their synthesis, physicochemical properties, and reported biological activities, we aim to provide researchers with a comprehensive understanding of how the isomeric scaffold influences their potential as drug candidates.
Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the arrangement of the heteroatoms within the thiadiazole ring, which in turn influences their electronic distribution, polarity, and potential for intermolecular interactions.
This compound belongs to the 1,2,4-thiadiazole class, characterized by a sulfur atom adjacent to a nitrogen atom. In contrast, 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine is a member of the 1,3,4-thiadiazole family, where the sulfur atom is positioned between two nitrogen atoms. This seemingly subtle structural variance has profound implications for the molecules' chemical behavior and biological target interactions.
Below is a summary of their key physicochemical properties:
| Property | This compound | 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine |
| Molecular Formula | C₈H₆BrN₃S | C₈H₆BrN₃S |
| Molecular Weight | 256.13 g/mol | 256.12 g/mol [1] |
| IUPAC Name | This compound | 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine |
| CAS Number | Not available | 13178-12-6 |
| Predicted LogP | ~2.5 (Varies with prediction software) | 2.4 |
| Hydrogen Bond Donors | 1 (amine group) | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (2 ring nitrogens, 1 amine nitrogen) | 3 (2 ring nitrogens, 1 amine nitrogen) |
Note: Some properties for this compound are predicted due to the limited availability of experimental data.
Figure 1: Chemical structures of the two thiadiazole isomers.
Synthesis Strategies: A Tale of Two Isomers
The synthetic routes to these isomeric compounds are distinct, reflecting the different ring-closing strategies required for each thiadiazole scaffold.
Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established and typically involves the acid-catalyzed cyclization of a thiosemicarbazide derivative.
Figure 2: General synthetic pathway for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.
Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine [2]
-
Preparation of 1-(4-Bromobenzoyl)thiosemicarbazide:
-
To a solution of 4-bromobenzoyl chloride (0.1 mol) in a suitable solvent (e.g., acetone or THF), add an equimolar amount of thiosemicarbazide (0.1 mol).
-
Add a base such as pyridine dropwise to the mixture with stirring to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-(4-bromobenzoyl)thiosemicarbazide.
-
-
Cyclization to 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine:
-
Carefully add 1-(4-bromobenzoyl)thiosemicarbazide (0.05 mol) portion-wise to an excess of cold, concentrated sulfuric acid with stirring.
-
After the addition is complete, heat the mixture at 60-70°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.
-
Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine.
-
Synthesis of this compound
The synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles often employs the Goerdeler reaction, which involves the oxidative cyclization of an amidinothiourea derivative.
Figure 3: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is a generalized procedure based on known methods for the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles and may require optimization.
-
Preparation of the Amidinothiourea Precursor:
-
Prepare 4-bromobenzamidine from 4-bromobenzonitrile via the Pinner reaction or other established methods.
-
React the 4-bromobenzamidine hydrochloride with an equimolar amount of a thiourea-forming reagent, such as potassium thiocyanate, in a suitable solvent like ethanol.
-
Reflux the mixture for several hours to form the corresponding amidinothiourea.
-
Cool the reaction and isolate the intermediate, which may be used directly in the next step.
-
-
Oxidative Cyclization:
-
Dissolve the crude amidinothiourea in a suitable solvent (e.g., ethanol or acetic acid).
-
Add an oxidizing agent, such as hydrogen peroxide or iodine, portion-wise with stirring.
-
The reaction is often exothermic and may require cooling.
-
After the addition, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and neutralize with a base if an acidic solvent was used.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Comparative Biological Activities
While both isomers share the same molecular formula, the different spatial arrangement of the thiadiazole ring atoms leads to distinct biological profiles. The 1,3,4-thiadiazole scaffold is more extensively studied and has been associated with a wider range of reported biological activities.
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The presence of the =N-C-S- moiety and the strong aromaticity of the 1,3,4-thiadiazole ring are believed to contribute to its low toxicity and high in vivo stability.
-
Antimicrobial Activity: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine has been reported to possess significant antibacterial activity. In a study by Upadhyay and Mishra, this compound showed notable efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria[2]. The presence of a halogen atom on the phenyl ring is often associated with enhanced antimicrobial properties in this class of compounds.
-
Anticancer Activity: The same study also investigated the anticancer potential of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine against a breast cancer cell line, where it demonstrated moderate to good activity[2]. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may explain its ability to interfere with DNA replication processes in cancer cells.
This compound
The 1,2,4-thiadiazole ring system, while also possessing a range of biological activities, is generally less explored than its 1,3,4-isomer. Reported activities for 1,2,4-thiadiazole derivatives include antimicrobial, anti-inflammatory, and herbicidal effects.
Structure-Activity Relationship (SAR) Insights
The position of the amino and bromophenyl groups on the thiadiazole ring is a critical determinant of biological activity.
-
For 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine , the 2-amino group is a key feature, often serving as a handle for further derivatization to modulate activity and selectivity. The 4-bromophenyl group at the 5-position contributes to the molecule's lipophilicity and can engage in halogen bonding or other interactions with biological targets.
-
In This compound , the 5-amino group is similarly important for potential derivatization. The placement of the 4-bromophenyl group at the 3-position will result in a different overall molecular shape and electronic profile compared to its 1,3,4-thiadiazole counterpart, which could lead to interactions with a different set of biological targets.
Conclusion and Future Perspectives
This comparative guide highlights the distinct chemical and biological profiles of this compound and 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. While both are promising scaffolds for drug discovery, the 1,3,4-thiadiazole isomer is currently better characterized, with demonstrated antimicrobial and anticancer activities.
The lack of extensive data on the 1,2,4-thiadiazole isomer presents a clear opportunity for further research. A direct, parallel biological evaluation of both compounds against a range of targets would provide invaluable insights into how the isomeric nature of the thiadiazole core dictates biological function. Such studies would not only expand our understanding of these important heterocyclic systems but could also lead to the discovery of novel therapeutic agents with improved potency and selectivity.
References
- Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines. Rasayan Journal of Chemistry, 10(1), 254-262.
-
PubChem. (n.d.). 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiadiazole Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting comparative molecular docking studies of thiadiazole-based kinase inhibitors. Moving beyond a simple procedural checklist, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and scientifically valid computational analysis.
Introduction: The Rationale for In Silico Kinase Inhibitor Screening
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The 1,3,4-thiadiazole scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its presence in numerous bioactive compounds with a wide range of therapeutic activities, including anticancer properties.[3][4][5] Thiadiazole derivatives can be designed to inhibit protein kinases, disrupting the abnormal signaling that drives cancer cell growth and proliferation.[4]
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[2][6] This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a target protein.[7] By conducting comparative docking studies, researchers can systematically evaluate a library of thiadiazole derivatives against one or more kinase targets, enabling the prioritization of compounds with the most promising binding characteristics for further experimental validation.
The Experimental Workflow: A Self-Validating System
A successful comparative docking study is not merely about generating data but about producing reliable and interpretable results. The following workflow is designed as a self-validating system, with each step building upon the last to ensure the integrity of the final analysis.
Caption: Workflow for a comparative molecular docking study.
Step 1: Target Protein Selection and Preparation
The "Why": The quality of your protein structure is the bedrock of your docking study. The goal is to prepare a structurally sound and clean receptor that accurately represents the physiological state.
Protocol:
-
Selection: Obtain the 3D crystal structure of your target kinase from a reputable database like the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[8] If a crystal structure with a bound ligand exists, it is highly advantageous as it clearly defines the binding pocket.
-
Cleaning the Structure: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands.[8][9] These should be removed to avoid interference with the docking process.[8][9] Tools like UCSF Chimera or Biovia Discovery Studio can be used for this purpose.[8][10]
-
Structural Correction: Check for and repair any missing residues or loops in the protein structure.[9]
-
Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[9][11] Correct protonation states at a physiological pH (e.g., 7.4) are critical for accurately modeling hydrogen bond interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Step 2: Ligand Library Preparation
The "Why": Your ligands must be in a chemically correct, low-energy 3D conformation to allow the docking algorithm to explore their binding modes effectively.
Protocol:
-
2D to 3D Conversion: Draw your thiadiazole derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Convert these 2D structures into 3D formats (e.g., .sdf or .mol2).[9]
-
Protonation and Tautomerism: Assign correct protonation states for the physiological pH.
-
Energy Minimization: Minimize the energy of each ligand to obtain a stable, low-energy conformation. This ensures that the starting geometry is realistic.[9]
-
Charge Calculation: Assign partial charges to the ligand atoms. Different docking programs use different charge models (e.g., Gasteiger charges for AutoDock).[12]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand.[11] This is crucial for flexible docking, where the ligand's conformation is allowed to change during the simulation.[11]
Step 3: Defining the Binding Site (Grid Generation)
The "Why": The grid box defines the specific three-dimensional space on the receptor where the docking algorithm will search for viable binding poses. A well-defined grid focuses the computational effort on the region of interest, increasing efficiency and accuracy.
Protocol:
-
Identify the Active Site: If your protein structure was co-crystallized with a known inhibitor, the active site is readily identifiable.
-
Grid Box Parameters: Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but not so large that it wastes computational resources.
Step 4: Molecular Docking Simulation
The "Why": This is the core computational step where the docking program systematically explores thousands of possible binding poses for each ligand and scores them based on their predicted binding affinity.
Protocol:
-
Select a Docking Program: Numerous software packages are available, such as AutoDock Vina, Glide, or GOLD. AutoDock Vina is a widely used and freely available option.
-
Configuration: Configure the docking parameters. The exhaustiveness parameter in AutoDock Vina, for instance, controls the extent of the conformational search. Higher values increase the chances of finding the optimal pose but also increase computation time.
-
Execution: Run the docking simulation for each thiadiazole derivative in your library against the prepared kinase target. The output will typically be a set of binding poses for each ligand, ranked by their docking scores.
Data Presentation and Comparative Analysis
The "Why": The raw output of a docking run is a collection of scores and coordinates. To derive meaningful insights, this data must be organized, analyzed, and visualized. The primary goal is to compare the predicted binding affinities and interaction patterns across your library of thiadiazole derivatives.
A lower docking score (more negative) generally indicates a more favorable predicted binding affinity.[13]
Table 1: Hypothetical Comparative Docking Results for Thiadiazole Derivatives Against Kinase X
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Thiadiazole-001 | -9.2 | Met769, Glu780, Asp776 | 3 | Val702, Ala722, Leu820 |
| Thiadiazole-002 | -8.5 | Met769, Lys715 | 2 | Val702, Leu820 |
| Thiadiazole-003 | -9.8 | Met769, Glu780, Asp776, Phe832 | 4 | Val702, Ala722, Leu820, Ile830 |
| Reference Inhibitor | -10.1 | Met769, Glu780, Asp776, Phe832 | 4 | Val702, Ala722, Leu820, Ile830 |
Analysis:
-
Binding Affinity: Compare the docking scores. In the table above, Thiadiazole-003 shows the most favorable predicted binding energy among the novel compounds, comparable to the reference inhibitor.
-
Binding Mode: Visualize the top-ranked poses for each compound. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[14] The nitrogen atoms of the 1,3,4-thiadiazole ring are often involved in crucial hydrogen bonds with hinge region residues of the kinase.[15]
-
Structure-Activity Relationship (SAR): Correlate the structural differences between your derivatives with their docking scores and binding modes. For example, does the addition of a specific functional group lead to a new hydrogen bond and a better score?
Scientific Integrity: The Crucial Step of Validation
The "Why": Molecular docking is a predictive model, and its results must be validated to be considered trustworthy. Validation ensures that the chosen docking protocol can accurately reproduce known experimental results.
Protocol:
-
Re-docking: A primary validation method involves taking a kinase crystal structure that has a co-crystallized ligand, removing the ligand, and then docking it back into the same binding site.[16][17][18]
-
RMSD Calculation: The accuracy of the re-docking is measured by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[16][17] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the correct binding mode.[16]
-
Correlation with Experimental Data: The ultimate validation is to compare the ranking of compounds by docking score with their experimentally determined biological activity (e.g., IC50 or Ki values).[16][19] A strong correlation provides confidence that the docking protocol is a useful predictive tool for your specific target and ligand series.
Conclusion
This guide outlines a robust, scientifically-grounded methodology for conducting comparative docking studies of thiadiazole kinase inhibitors. By adhering to these principles of meticulous preparation, systematic execution, and rigorous validation, researchers can leverage molecular docking as a powerful tool to accelerate the discovery of novel therapeutic agents. The insights gained from these in silico studies are invaluable for prioritizing synthetic efforts and guiding the design of more potent and selective kinase inhibitors.
References
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- Ebaida, M. S., et al. (2024, November 19).
- Firoz, A. (2022, November 21).
- SciSpace. (n.d.). Molecular docking studies on thiadiazole derivatives as protein kinase inhibitors. SciSpace.
- MDPI. (n.d.).
- ResearchGate. (2022, April 25). How to validate the molecular docking results?.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- NIH. (2022, August 3). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Aby Jimson. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
- NIH. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.
- bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- MDPI. (2023, July 27). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI.
- NIH. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety.
- Introduction to in silico docking. (n.d.). Session 4: Introduction to in silico docking.
- Galaxy Training. (2019, October 19). Protein-ligand docking. Galaxy Training.
- Bonvin Lab. (n.d.). How to prepare structures for HADDOCK?. Bonvin Lab.
- Journal of Medicinal Chemistry. (n.d.).
- NIH. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors.
- Royal Society of Chemistry. (2024, November 19).
- Michigan State University. (n.d.). Lessons from Docking Validation.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- DergiPark. (n.d.). Synthesis, Cytotoxic Effect Assessment and Molecular Docking Studies of Disubstituted Thiadiazole Including Oxadiazole as Hybrid. DergiPark.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
- ResearchGate. (2025, October 16). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge. The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. This similarity can lead to off-target interactions of kinase inhibitors, resulting in unforeseen biological effects and potential toxicities. This guide provides a comprehensive analysis of the cross-reactivity of the aminothiadiazole scaffold, with a focus on 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine and its analogs. While specific comprehensive kinase screening data for this exact molecule is not publicly available, we will explore the known kinase interactions of structurally related 2-amino-1,3,4-thiadiazole derivatives to provide a predictive comparison.
The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Motif in Kinase Inhibition
The 2-amino-1,3,4-thiadiazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities.[1] Its ability to form key hydrogen bonds and engage in various interactions within the ATP-binding site of kinases makes it an attractive starting point for the design of potent inhibitors. However, this inherent promiscuity also necessitates a thorough evaluation of cross-reactivity to understand the full spectrum of a compound's activity.
Understanding Kinase Cross-Reactivity: Why It Matters
A kinase inhibitor's selectivity profile is a critical determinant of its therapeutic potential. While polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be beneficial, unintended off-target kinase inhibition can lead to adverse effects. Therefore, a comprehensive understanding of a compound's interactions across the kinome is essential for:
-
Target Validation: Ensuring that the observed biological effect is indeed due to the inhibition of the intended target kinase.
-
Safety Assessment: Identifying potential off-target liabilities that could lead to toxicity.
-
Mechanism of Action Studies: Unraveling the complete signaling pathways modulated by the inhibitor.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target activity.
Comparative Kinase Inhibition Profile of Representative 2-Amino-1,3,4-Thiadiazole Derivatives
Due to the absence of a publicly available, comprehensive kinase panel screen for this compound, we have compiled inhibitory data for several representative 2-amino-1,3,4-thiadiazole derivatives against key kinases. This provides an illustrative comparison of the potential cross-reactivity of this chemical class.
| Kinase Target | Representative Compound/Derivative Class | Reported IC50/Ki | Reference |
| CDK2 | 2-(4-fluorophenylamino)-5-(2,4 dihydroxyphenyl)-1,3,4-thiadiazole (FABT) derivative | 0.005 µM | [1] |
| CK2 | 1,3-Thiazole-5-carboxylic acid derivative | 0.4 µM | [2] |
| VEGFR-2 | 3-Nitrophenylthiazole derivative | 85.72% inhibition | [3] |
| c-Met | Triazolothiadiazole derivative | Ki = 0.025 µM | [4] |
| Aurora A/B | Aminothiazole derivatives | - | [5][6] |
| CHK1 | Cyanopyridyl-aminothiadiazole derivative | Nanomolar levels | [7] |
Note: The presented data is for structurally related but distinct molecules. The inhibitory activity of this compound against these kinases may vary.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To rigorously determine the cross-reactivity profile of a compound like this compound, a tiered experimental approach is recommended.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening the compound against a large, commercially available kinase panel at a single high concentration (e.g., 1 or 10 µM). This provides a broad overview of potential off-target interactions.
Workflow for Broad Kinase Panel Screening:
Caption: Workflow for broad kinase panel screening.
Detailed Protocol for a Radiometric Kinase Assay (Example):
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve the desired screening concentration.
-
Assay Plate Preparation: Add the diluted compound to the wells of a 96-well or 384-well plate. Include appropriate controls (vehicle control with DMSO and a known inhibitor as a positive control).
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a peptide or protein), and a buffer solution.
-
Initiation of Reaction: Add [γ-³³P]ATP to the reaction mixture to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP, typically using a phosphocellulose membrane that binds the phosphorylated substrate.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.
Tier 2: IC50 Determination for "Hits"
For kinases that show significant inhibition in the initial screen (a common threshold is >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC50).
Workflow for IC50 Determination:
Caption: Workflow for IC50 determination of identified hits.
Detailed Protocol for IC50 Determination:
-
Compound Dilution: Prepare a series of dilutions of the test compound, typically in a 10-point, half-logarithmic series.
-
Assay Performance: Perform the kinase assay as described in Tier 1 for each concentration of the compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Potential Off-Target Signaling Pathways
Inhibition of unintended kinases can lead to the modulation of various signaling pathways. Based on the kinases that are known to be inhibited by the 2-amino-1,3,4-thiadiazole scaffold, the following diagram illustrates potential off-target effects.
Sources
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Halogen Wars: A Comparative Efficacy Analysis of Brominated versus Chlorinated Thiadiazoles
For the attention of researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone, consistently featuring in a diverse array of therapeutic agents due to its metabolic stability and versatile biological activity.[1][2] The strategic functionalization of this privileged heterocycle is a key determinant of its pharmacological profile. Among the various modifications, halogenation stands out as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a critical, in-depth comparison of the efficacy of brominated thiadiazoles against their chlorinated analogs, drawing upon available experimental data to inform future drug design and development endeavors.
The Halogen Effect: More Than Just a Substitution
The introduction of a halogen atom onto a molecular scaffold is a nuanced art. While both chlorine and bromine belong to the same group in the periodic table, their subtle differences in electronegativity, atomic radius, and lipophilicity can profoundly impact a compound's interaction with its biological target. Generally, halogenation can influence:
-
Lipophilicity: Both chlorine and bromine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3]
-
Electronic Effects: As electronegative atoms, they can alter the electron density of the aromatic ring system, influencing pKa and the potential for hydrogen bonding.
-
Steric Factors: The larger atomic radius of bromine compared to chlorine can create different steric interactions within a binding pocket, potentially leading to altered selectivity or potency.
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a compound.
This guide will now delve into the comparative efficacy of brominated and chlorinated thiadiazoles across various therapeutic areas, with a focus on antimicrobial and antifungal applications where the most comparative data is available.
Antimicrobial and Antifungal Efficacy: A Tale of Two Halogens
The fungicidal and bactericidal potential of halogenated thiadiazoles is a well-documented area of research.[1][4] However, a direct head-to-head comparison often reveals a complex picture where the superiority of one halogen over the other is context-dependent, relying heavily on the specific microbial strain and the overall molecular structure.
Key Observations from Comparative Studies:
-
Chlorine's Potency: Several studies highlight the potent antimicrobial activity of chloro-substituted thiadiazoles. For instance, certain chloro-substituted derivatives have been shown to exhibit stronger antimicrobial activity compared to analogs bearing nitro, methoxy, hydroxy, or methyl groups.[4] The position of the chlorine atom is also critical, with 2-chlorophenyl substitution being particularly favorable for antimicrobial potency in some series.[4]
-
Bromine's Variable Impact: The effect of bromine substitution appears to be more varied. In some instances, a bromo substituent has been found to inactivate compounds in a particular antimicrobial series, while in other cases, it has been associated with notable antifungal effects.[4][5] For example, against Botrytis cinerea, only the presence of methoxy and bromine substituents exerted a significant antifungal effect in one study.[4]
-
Lipophilicity and Activity: The increased lipophilicity conferred by halogens is often correlated with enhanced antimicrobial activity, likely due to improved penetration of microbial cell membranes.[6] The choice between chlorine and bromine can therefore be a strategy to fine-tune this property for optimal efficacy.
The following table summarizes representative data from various studies, illustrating the comparative minimum inhibitory concentrations (MICs) of brominated and chlorinated thiadiazole derivatives against different microbial strains.
| Compound Type | Halogen | Target Organism | MIC (µg/mL) | Reference |
| Thiazolyl-thiadiazole derivative | Chloro | Staphylococcus aureus | 12.5 | [5] |
| Thiazolyl-thiadiazole derivative | Bromo | Staphylococcus aureus | >100 (inactive) | [5] |
| Phenyl-thiadiazole derivative | Chloro | Candida albicans | 1.56 | [7] |
| Phenyl-thiadiazole derivative | Bromo | Candida albicans | 3.12 | [7] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution, considering the variations in the core structures of the tested compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of halogenated thiadiazoles is intricately linked to their structural features. Key SAR insights include:
-
Position of Halogenation: The position of the halogen on an appended phenyl ring significantly influences activity. Para-substitution is often favored, potentially due to more favorable interactions within the target's binding site.
-
Nature of the Halogen: As observed, the choice between chlorine and bromine can be a critical determinant of activity. This is likely due to a combination of steric and electronic factors. The larger size of bromine may be detrimental in some binding pockets, while in others, it may form favorable halogen bonds.
-
Overall Molecular Framework: The efficacy of the halogenated substituent is highly dependent on the rest of the molecule. The presence of other functional groups can synergize with or antagonize the effects of the halogen.
Caption: Key structural determinants of biological activity in halogenated thiadiazoles.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized method to evaluate and compare the antimicrobial efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (brominated and chlorinated thiadiazole derivatives)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium only)
Procedure:
-
Preparation of Test Compounds:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium to achieve a range of final concentrations in the microtiter plate wells.
-
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
-
Assay Setup:
-
Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial dilutions across the row by transferring 100 µL from one well to the next.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader to quantify growth inhibition.
-
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available evidence suggests that both brominated and chlorinated thiadiazoles are promising scaffolds for the development of novel therapeutic agents. While chlorinated derivatives have been more extensively studied and have often demonstrated potent antimicrobial activity, the impact of bromine is more variable and appears to be highly dependent on the specific molecular context.
The choice between bromine and chlorine is not a simple matter of substitution but a strategic decision in the drug design process. Future research should focus on systematic, direct comparative studies of brominated and chlorinated thiadiazole analogs across a wider range of biological targets. Such studies, coupled with in-depth mechanistic investigations and computational modeling, will be crucial to fully elucidate the nuanced roles of these halogens and to guide the rational design of next-generation thiadiazole-based therapeutics.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
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New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
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(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
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Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]
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Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]
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A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Mechanistic Study on the Formation of Cl-/Br-/I-Trihalomethanes during Chlorination/Chloramination Combined with a Theoretical Cytotoxicity Evaluation. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Mechanistic Aspects of the Formation of Adsorbable Organic Bromine during Chlorination of Bromide-containing Synthetic Waters. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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(PDF) Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][4][8][9]triazolo[4,3-a]pyrimidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromination of amino acids. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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A Researcher's Guide to the Synthesis of 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine: A Comparative Analysis of Reproducibility and Methodologies
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine stands as a molecule of significant interest due to its potential applications in medicinal chemistry. However, the successful and reproducible synthesis of this scaffold can be a significant hurdle. This guide provides an in-depth technical comparison of synthetic routes, offering field-proven insights and experimental data to navigate the challenges of its preparation.
The 1,2,4-thiadiazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of the 4-bromophenyl substituent offers a versatile handle for further chemical modifications, making the target molecule a valuable building block for the synthesis of compound libraries. This guide will focus on the practical aspects of its synthesis, addressing the critical need for reliable and reproducible protocols.
Unraveling the Synthetic Pathways: A Comparative Overview
The synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles, including the target compound, primarily revolves around the oxidative cyclization of an amidinothiourea precursor. This key intermediate can be generated in situ or isolated before the cyclization step. Various oxidizing agents and reaction conditions have been reported for the synthesis of the 1,2,4-thiadiazole core, each with its own set of advantages and disadvantages in terms of yield, purity, reaction time, and scalability.
While a specific, detailed, and widely reproduced protocol for this compound is not extensively documented in publicly available literature, we can extrapolate and compare methodologies based on the synthesis of closely related analogs and general procedures for 3-aryl-5-amino-1,2,4-thiadiazoles.
Table 1: Comparison of General Synthetic Methodologies for 3-Aryl-5-amino-1,2,4-thiadiazoles
| Method | Oxidizing Agent | Starting Materials | Key Advantages | Potential Challenges |
| Method A: Halogen-Mediated Oxidation | Bromine (Br₂) or Iodine (I₂) | Aryl amidine, Thiourea | Readily available and inexpensive reagents; often proceeds at room temperature. | Formation of halogenated byproducts; potential for over-oxidation; requires careful handling of halogens. |
| Method B: Hypervalent Iodine Oxidation | Phenyliodine(III) diacetate (PIDA) | Aryl amidine, Thiourea | Mild reaction conditions; high yields often reported. | Reagent is more expensive than halogens; stoichiometry needs careful control. |
| Method C: Peroxide-Based Oxidation | Hydrogen peroxide (H₂O₂) | Aryl amidine, Thiourea | "Green" and inexpensive oxidant; byproduct is water. | Can be less selective; reaction rates can be slow; requires careful temperature control to avoid decomposition. |
| Method D: Metal-Catalyzed Oxidation | Copper(II) salts | N-Aryl-N'-amidinothioureas | Catalytic amounts of metal can be used; can be highly efficient. | Potential for metal contamination in the final product; requires optimization of catalyst and ligands. |
Recommended Synthetic Protocol: A Step-by-Step Guide
Based on a comprehensive review of related syntheses, the following protocol represents a robust and adaptable starting point for the synthesis of this compound. This method utilizes a halogen-mediated oxidative cyclization, a common and generally accessible approach.
Experimental Protocol: Synthesis of this compound
Step 1: Formation of the Amidinothiourea Intermediate (in situ)
-
To a stirred solution of 4-bromobenzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add sodium thiocyanate (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding amidinothiourea. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Rationale: The reaction between an amidine salt and a thiocyanate salt is a standard method for the preparation of N-amidinothioureas. The choice of solvent is crucial to ensure sufficient solubility of the starting materials.
Step 2: Oxidative Cyclization
-
Cool the reaction mixture from Step 1 in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Rationale: Bromine acts as the oxidizing agent, promoting the intramolecular S-N bond formation to yield the 1,2,4-thiadiazole ring. The slow, cooled addition is critical to control the exothermic reaction and minimize the formation of byproducts.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Adjust the pH of the solution to 8-9 with a suitable base, such as aqueous sodium bicarbonate or ammonium hydroxide, to precipitate the free amine product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) or by column chromatography on silica gel.
Rationale: The basic work-up is necessary to deprotonate the amine and facilitate its precipitation. The choice of purification method will depend on the purity of the crude product and the desired final purity.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Purity Assessment: Establishing a Benchmark
-
¹H NMR: The spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the aromatic region (around 7.5-8.0 ppm). A broad singlet corresponding to the amino protons (-NH₂) would also be expected, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum should display signals for the carbon atoms of the 1,2,4-thiadiazole ring, typically in the range of 160-180 ppm, along with the signals for the carbons of the 4-bromophenyl ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight of C₈H₆BrN₃S (approximately 255.99 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the thiadiazole ring, and C-Br stretching.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally showing a single major peak.
Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete formation of the amidinothiourea intermediate; Ineffective oxidant. | Ensure anhydrous conditions for the formation of the intermediate. Verify the quality and concentration of the oxidizing agent. Consider an alternative oxidation method (e.g., PIDA). |
| Formation of Multiple Byproducts | Over-oxidation; Side reactions of the starting materials. | Maintain strict temperature control during the addition of the oxidant. Reduce the stoichiometry of the oxidant. Purify the amidinothiourea intermediate before cyclization. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture; Incomplete precipitation. | Concentrate the reaction mixture before precipitation. Try a different solvent for precipitation. Extract the product with a suitable organic solvent after basification. |
| Low Purity of the Final Product | Incomplete reaction; Co-precipitation of impurities. | Optimize reaction time and temperature. Employ multiple purification steps, such as recrystallization from different solvent systems or column chromatography with a gradient elution. |
Conclusion: Towards a Reproducible Synthesis
The synthesis of this compound, while not extensively detailed in the literature, is achievable through established methodologies for 1,2,4-thiadiazole ring formation. The recommended protocol, based on a halogen-mediated oxidative cyclization, provides a solid foundation for researchers. However, as with any synthetic procedure, optimization of reaction conditions, careful monitoring of the reaction progress, and rigorous purification are paramount to achieving a high yield of a pure product. By understanding the underlying chemistry and potential pitfalls, researchers can confidently approach the synthesis of this valuable heterocyclic building block, paving the way for further discoveries in drug development and materials science.
References
Due to the lack of a specific, detailed, and peer-reviewed publication for the direct synthesis of this compound, this reference list includes publications on the synthesis of the 1,2,4-thiadiazole core and closely related analogs, which form the basis of the recommended protocol and discussion.
- General Methods for 1,2,4-Thiadiazole Synthesis: A comprehensive overview of synthetic routes to 1,2,4-thiadiazoles can be found in various organic chemistry review articles and textbooks.
- Oxidative Cyclization of Amidinothioureas: Numerous publications describe the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles via oxidative cyclization.
-
Synthesis of 5-amino-3-methyl-1,2,4-thiadiazole: While not the target molecule, the following publication provides valuable spectroscopic data and synthetic insights for a closely related compound: Molbank, 2018 , 2018(1), M977. [Link]
- Patents on 1,2,4-Thiadiazole Derivatives: Patent literature often contains detailed experimental procedures. Searching databases like Google Patents or the USPTO database with relevant keywords may provide specific protocols for the synthesis of this compound or its analogs.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of molecular characteristics. This guide provides essential safety and logistical information for handling 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine, a compound of interest in medicinal chemistry.[1][2] The protocols outlined here are designed to be a self-validating system, ensuring that each step, from preparation to disposal, is executed with the highest degree of safety and scientific integrity.
Hazard Assessment: A Proactive Approach
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a rigorous hazard assessment can be conducted by analyzing its constituent chemical functionalities. This molecule is an aromatic amine, an organobromine compound, and a 1,2,4-thiadiazole derivative.[3][4] Each of these classes presents a distinct hazard profile that informs our handling strategy.
Based on data from analogous compounds, the primary hazards are summarized below.
| Hazard Classification | Potential Effects | Rationale and Causality |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | Aromatic amines and halogenated compounds can defat the skin and cause irritation upon contact. Prolonged or repeated exposure should be avoided.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | The amine and heterocyclic functionalities can be irritating to sensitive eye tissues. Direct contact could lead to significant discomfort or damage. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[7] | Aromatic amines can be toxic, and organobromine compounds may pose carcinogenic risks.[8] Inhalation of dusts or aerosols is a primary exposure route to be controlled. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Organobromine compounds are known for their environmental persistence and toxicity to aquatic organisms.[8] |
The Hierarchy of Controls: Engineering and Administrative Measures
Before selecting Personal Protective Equipment (PPE), we must prioritize engineering and administrative controls to minimize exposure.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood.[9] This is the most critical engineering control as it mitigates the primary risk of inhaling hazardous dust or vapors.
-
Administrative Control - Designated Work Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks and accidental exposures. The following PPE is mandatory when handling this compound.
-
Hand Protection:
-
Gloves: Wear compatible chemical-resistant gloves.[5] Nitrile gloves are a common and effective choice for many laboratory chemicals.[10]
-
Double Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Eye and Face Protection:
-
Body Protection:
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.
-
Protective Clothing: For procedures with a higher risk of splashes or spills, consider additional protective clothing such as a chemical-resistant apron or coveralls.[13]
-
-
Respiratory Protection:
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps outline the process from receipt to disposal.
Caption: Standard Operating Procedure Workflow for Handling this compound.
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[7]
-
Pre-Use Inspection: Before handling, review this guide and any available safety information. Ensure the container is intact.
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer (in Fume Hood): Perform all manipulations of the solid compound within a fume hood to prevent inhalation of dust. Use a micro-spatula and anti-static weigh paper to minimize aerosolization.
-
Reaction Setup (in Fume Hood): Carefully add the compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to avoid splashing.
-
Decontamination: After handling, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol). Thoroughly clean all glassware.
-
Waste Disposal: Segregate and dispose of all contaminated materials as described in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves should be last). Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for disposal as halogenated organic waste.
Disposal Plan: Environmental Stewardship
Due to the presence of bromine, this compound and any materials contaminated with it must be treated as halogenated organic waste .[9][15]
-
Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: Reaction mixtures and waste solvents containing the compound must be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[16]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.[16][17]
By adhering to these rigorous protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety and environmental responsibility.
References
- TCI Chemicals. (2025, October 27). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet: 1-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
- Ammonia Safety & Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Dalpozzo. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Fisher Scientific. (2009, February 10). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
- Frija, L. M., et al. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- National Center for Biotechnology Information. (n.d.).
- ICL Group. (2016). Bromine Safety Handbook.
- ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties.
- TCI Chemicals. (2024, December 13). Safety Data Sheet: 5-Amino-1,2,3-thiadiazole.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
- National Center for Biotechnology Information. (n.d.). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. PubMed.
- Wikipedia. (n.d.). Organobromine chemistry.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- GOV.UK. (2022, February). Bromine: incident management.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. isres.org [isres.org]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. velsafe.com [velsafe.com]
- 12. dollycorporation.com [dollycorporation.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
